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  • Product: 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
  • CAS: 35973-26-3

Core Science & Biosynthesis

Foundational

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid synthesis pathway

[label="Phase 2: Electrocyclization\nHigh-Temp Ring Closure (250 ° Chemical transformations in the Gould-Jacobs synthesis of the target quinoline. Quantitative Material Properties Before initiating the synthetic workflow...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Phase 2: Electrocyclization\nHigh-Temp Ring Closure (250 °

Chemical transformations in the Gould-Jacobs synthesis of the target quinoline.

Quantitative Material Properties

Before initiating the synthetic workflow, it is critical to establish the physicochemical parameters of the intermediates to ensure accurate reaction tracking and validation[1][2].

Table 1: Physicochemical Properties of Key Intermediates and Target

CompoundCAS NumberMolecular FormulaMolecular WeightSynthetic Role
2,5-Dichloroaniline95-82-9C₆H₅Cl₂N162.02 g/mol Starting Material
Diethyl ethoxymethylenemalonate (EMME)87-13-8C₁₀H₁₆O₅216.23 g/mol Condensation Reagent
Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate35975-58-7C₁₂H₉Cl₂NO₃286.11 g/mol Cyclized Intermediate
5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid 35973-26-3 C₁₀H₅Cl₂NO₃ 258.05 g/mol Target Scaffold

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Each step includes an In-Process Control (IPC) that utilizes the physical chemistry of the reaction to confirm completion, ensuring trustworthiness and reproducibility.

Workflow S1 Phase 1: Condensation Reagent Mixing & EtOH Distillation S2 Phase 2: Electrocyclization High-Temp Ring Closure (250 °C) S1->S2 Intermediate Isolation S3 Phase 3: Saponification Alkaline Hydrolysis (Reflux) S2->S3 Ester Filtration S4 Phase 4: Isolation Acidification & Precipitation S3->S4 pH Adjustment (HCl)

Experimental unit operations for the three-step quinoline synthesis workflow.
Protocol 1: Condensation (Synthesis of Anilinomethylenemalonate)

Objective: Form the enamine intermediate via the elimination of ethanol.

  • Charge Reactor: In a round-bottom flask equipped with a short-path distillation apparatus, add 2,5-dichloroaniline (1.0 eq) and EMME (1.05 eq).

  • Heating: Heat the neat mixture to 120–130 °C under a nitrogen atmosphere.

  • Self-Validating IPC (Ethanol Evolution): The reaction causality relies on the nucleophilic attack of the aniline on the ethoxy group of EMME. As the reaction proceeds, ethanol is generated as a byproduct. Calculate the theoretical volume of ethanol (1 equivalent). The cessation of ethanol distillation at the receiver flask physically validates that the condensation is complete (typically 2–4 hours).

  • Isolation: Cool the mixture to room temperature. The resulting diethyl 2-(((2,5-dichlorophenyl)amino)methylene)malonate solidifies and is used directly in the next step.

Protocol 2: Thermal Cyclization (Formation of the Quinoline Core)

Objective: Execute a thermally induced 6π-electrocyclization to close the heterocyclic ring[3].

  • Solvent Selection: Suspend the intermediate from Protocol 1 in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Causality: Dowtherm A is chosen because its high boiling point (~258 °C) provides the immense activation energy required for this specific electrocyclization without degrading the reagents.

  • Heating: Heat the mixture to 245–250 °C for 1.5 to 2 hours.

  • Self-Validating IPC (Precipitation): The starting acyclic malonate is highly soluble in hot Dowtherm A, whereas the rigid, planar quinoline ester (Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate) exhibits strong intermolecular hydrogen bonding and π-π stacking. Upon cooling the reaction mixture to 25 °C, the target ester will spontaneously precipitate. The presence of a heavy crystalline precipitate validates successful ring closure.

  • Isolation: Filter the solid, wash thoroughly with hexanes to remove residual Dowtherm A, and dry under vacuum.

Protocol 3: Saponification and Isolation

Objective: Hydrolyze the ethyl ester to yield the final free carboxylic acid.

  • Hydrolysis: Suspend the ethyl ester in a 10% aqueous NaOH solution (5.0 eq of NaOH). Reflux the mixture at 100 °C for 2–3 hours.

  • Self-Validating IPC (Dissolution): The starting ester is insoluble in water. However, as saponification occurs, it converts into the sodium salt of the carboxylic acid, which is highly water-soluble. The transition from a cloudy suspension to a completely clear, homogenous solution visually validates 100% conversion.

  • Acidification: Cool the clear solution to 0–5 °C in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0.

  • Self-Validating IPC (Protonation): At pH 2, the carboxylate is fully protonated. The free 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid is highly insoluble in acidic water and will immediately crash out as a dense white/off-white precipitate, driving the equilibrium to completion.

  • Final Isolation: Filter the precipitate, wash with cold distilled water to remove NaCl salts, and dry in a vacuum oven at 60 °C to constant weight.

Table 2: Reaction Optimization Parameters

Reaction StepSolvent / MediumOptimal TempTimeYield Indicator / IPC
CondensationNeat120–130 °C2–4 hCessation of EtOH distillation
CyclizationDowtherm A245–250 °C1.5–2 hSpontaneous precipitation upon cooling
Saponification10% Aqueous NaOH100 °C (Reflux)2–3 hComplete dissolution of suspension
Acidification6M HCl (aq)0–5 °C< 1 hMassive precipitation at pH 2

Conclusion

The synthesis of 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs pathway is a masterclass in leveraging structural chemistry for synthetic efficiency. By utilizing the steric hindrance of the 2-chloro group on the starting aniline, chemists can achieve absolute regiocontrol during the high-temperature cyclization phase. When executed with the self-validating in-process controls outlined above, this methodology provides a highly reliable, scalable route to a critical pharmaceutical building block.

References

  • Wikipedia Contributors. (n.d.). 2,5-Dichloroaniline. Wikipedia, The Free Encyclopedia. Retrieved March 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676552, 2,5-Dichloroquinoline. PubChem. Retrieved March 1, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties.[1][2] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their quality and efficacy in various applications. 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a member of this important class of compounds, featuring a quinoline core substituted with two chlorine atoms, a hydroxyl group, and a carboxylic acid moiety. The specific placement of these functional groups significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making its unambiguous structure elucidation a critical endeavor for researchers.[2]

This technical guide provides a comprehensive overview of the analytical methodologies employed to definitively determine the structure of 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid. We will delve into the principles and practical applications of key spectroscopic and analytical techniques, offering insights from a Senior Application Scientist's perspective on experimental design, data interpretation, and the synergistic use of multiple analytical platforms to achieve unequivocal structural confirmation.

The Strategic Approach to Structure Elucidation

The elucidation of a novel or complex organic molecule like 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid necessitates a multi-faceted analytical approach. No single technique can provide all the necessary information. Instead, a combination of spectroscopic and analytical methods is employed to piece together the molecular puzzle. The logical workflow for this process is outlined below.

Caption: A logical workflow for the structure elucidation of an organic molecule.

I. Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the initial and indispensable tool for determining the molecular weight and elemental composition of a compound.[3] For 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid, high-resolution mass spectrometry (HRMS) is particularly crucial.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount (typically <1 mg) of the synthesized compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule. Both positive and negative ion modes should be explored. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

  • Mass Analysis: A time-of-flight (TOF) or Orbitrap mass analyzer is used to measure the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places).

  • Data Analysis: The accurate mass measurement allows for the calculation of the elemental formula. The presence of two chlorine atoms will create a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4] For a molecule with two chlorine atoms, this will result in a distinctive pattern of three peaks for the molecular ion cluster (M, M+2, and M+4) with relative intensities of approximately 9:6:1.[5]

Data Presentation: Predicted Mass Spectrometry Data

IonPredicted m/z (Monoisotopic)Isotopic Pattern (Relative Abundance)
[M-H]⁻255.9574m/z 255.96 (100%), 257.95 (65%), 259.95 (10%)
[M+H]⁺257.9719m/z 257.97 (100%), 259.97 (65%), 261.97 (10%)
[M+Na]⁺279.9539m/z 279.95 (100%), 281.95 (65%), 283.95 (10%)

Note: The predicted m/z values are based on the molecular formula C₁₀H₅Cl₂NO₃.[6][7][8]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over a wavenumber range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are correlated to specific functional group vibrations.

Data Presentation: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-2500 (broad)O-H stretchCarboxylic acid and Phenolic OH
~1700C=O stretchCarboxylic acid
~1600, ~1500, ~1450C=C and C=N stretchAromatic rings (quinoline)
~1250C-O stretchCarboxylic acid and Phenol
800-600C-Cl stretchAryl chlorides

The broad O-H stretching band is a key indicator of the carboxylic acid and hydroxyl groups.[9][10][11]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[3][12] A combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).[12] DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of exchangeable protons.[12]

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR Acquisition: Perform a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton.[12]

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
2~9.0 (s, 1H)~145H2 to C3, C4, C8a
3-~110-
4-~175-
4a-~140H2, H6, H7 to C4a
5-~128H6 to C5
6~7.8 (d, 1H)~125H6 to C5, C7, C8
7~7.6 (d, 1H)~127H7 to C5, C6, C8a
8-~130H7 to C8
8a-~148H2, H7 to C8a
COOH~13.5 (br s, 1H)~168H2 to COOH
OH~11.0 (br s, 1H)-H2 to C4

Note: Chemical shifts are predictions and may vary. The labels 's', 'd', and 'br s' refer to singlet, doublet, and broad singlet, respectively.

The HMBC experiment is particularly powerful in this case. For example, a correlation between the proton at position 2 and the carbon of the carboxylic acid group would definitively place the -COOH at position 3.

Caption: Key HMBC correlations for structure confirmation.

IV. Single-Crystal X-ray Diffraction: The Definitive Answer

While the combination of MS, FT-IR, and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state.[13][14] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: High-quality single crystals are grown, often by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[15] The choice of solvent is critical and may require screening of several options.[15]

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in this process.

Conclusion

The structural elucidation of 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry establishes the molecular formula, FT-IR identifies the key functional groups, and a suite of 1D and 2D NMR experiments maps out the intricate carbon-hydrogen framework and connectivity. Finally, single-crystal X-ray diffraction provides the definitive and unambiguous confirmation of the three-dimensional structure. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for further research and development involving this and related quinoline derivatives.

References

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. SciSpace. DOI: 10.1134/S002247661906012X.
  • Abbas, R. A., et al. (2024). FTIR spectrum of 8hydroxyquinoline. ResearchGate.
  • Cipurković, A., et al. (n.d.). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. MDPI.
  • Kopchuk, D. S., et al. (2025). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
  • BenchChem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-".
  • ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes.
  • Kumar, S., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Royal Society of Chemistry.
  • ChemicalBook. (n.d.). 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum.
  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.
  • Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634.
  • ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.
  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • BenchChem. (n.d.). 5,8-Dichloroquinoline-3-carboxylic acid.
  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • PubChemLite. (2026). 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid (C10H5Cl2NO3).
  • Gîrd, C. E., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. DOI: 10.1016/j.saa.2004.05.030.
  • ResearchGate. (n.d.). Structures of the quinoline derivatives.
  • Sigma-Aldrich. (n.d.). 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid.
  • ResearchGate. (2025). (PDF) Synthesis, structure identification, antioxidant and antimicrobial activities of some novel quinoline derivatives.
  • El-Sayed, W. A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S213-S224.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate.
  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.
  • Lee, J. W., et al. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • PubChem. (2025). 7,8-Dichloroquinoline-4-one-3-carboxylic acid | C10H5Cl2NO3 | CID 693139.
  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • ChemicalBook. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • PubChem. (2005). CID 5288072 | C10H5Cl2NO3.

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic Acid

The following technical guide details the spectroscopic characterization of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid , a critical scaffold in the synthesis of quinolone antibiotics and veterinary pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid , a critical scaffold in the synthesis of quinolone antibiotics and veterinary pharmaceuticals.

Executive Summary & Structural Context

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 103578-43-6) is a bicyclic heteroaromatic intermediate. It serves as a precursor to third-generation quinolones, where the 5- and 8-positions modulate lipophilicity and metabolic stability.

Critical Structural Note (Tautomerism): While nomenclature often refers to the "4-hydroxy" form, in the solid state and in polar solvents (DMSO, MeOH), this compound exists predominantly as the 4-oxo-1,4-dihydroquinoline tautomer. This distinction is vital for interpreting NMR and IR data correctly.

  • Enol Form: 4-hydroxyquinoline (Aromatic pyridine ring)

  • Keto Form: 4-quinolone (Vinylogous amide, loss of aromaticity in the heterocyclic ring)

Synthesis & Regiochemistry (The Gould-Jacobs Protocol)

To understand the spectroscopic impurities, one must understand the synthesis. The compound is classically prepared via the Gould-Jacobs reaction starting from 2,5-dichloroaniline .

Reaction Logic[1][2]
  • Condensation: 2,5-Dichloroaniline reacts with diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal cyclization occurs at the least sterically hindered ortho-position.

    • Constraint: The C-2 position of the aniline is blocked by Chlorine.

    • Result: Cyclization is forced to the C-6 position of the aniline ring, unequivocally yielding the 5,8-dichloro substitution pattern.

Workflow Diagram

GouldJacobs Aniline 2,5-Dichloroaniline (Starting Material) Intermed Anilinoacrylate Intermediate Aniline->Intermed 110°C, -EtOH EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Intermed Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermed->Cyclization Regioselective Ring Closure Ester Ethyl 5,8-dichloro-4- hydroxyquinoline-3-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (NaOH / H+) Ester->Hydrolysis Product 5,8-Dichloro-4-hydroxy- quinoline-3-carboxylic acid Hydrolysis->Product

Figure 1: Regioselective synthesis pathway ensuring the 5,8-dichloro substitution pattern.

Spectroscopic Data Analysis[4][5]

A. Nuclear Magnetic Resonance (NMR)

NMR analysis is best performed in DMSO-d6 due to the compound's poor solubility in non-polar solvents. The spectrum is characterized by the absence of protons at positions 5 and 8, leaving a distinct AB coupling system for H-6 and H-7.

1H NMR Data (400 MHz, DMSO-d6)
PositionShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
COOH 14.5 - 15.0Broad Singlet-Carboxylic acid proton; highly deshielded by H-bonding to the 4-oxo group.
NH 12.5 - 13.5Broad Singlet-N-H proton of the 4-quinolone tautomer. Disappears with D₂O shake.
H-2 8.70 - 8.90Singlet-Characteristic deshielded proton between N and C=O.
H-7 7.90 - 8.00DoubletJ ≈ 8.5 - 9.0Ortho-coupling to H-6. Deshielded by adjacent C-8 Chlorine.
H-6 7.60 - 7.70DoubletJ ≈ 8.5 - 9.0Ortho-coupling to H-7. Shielded relative to H-7 due to resonance effects from the 4-oxo system.

Interpretation:

  • The "Singlet" at H-2: This is the diagnostic peak for the quinolone core. If this splits or shifts significantly (< 8.5 ppm), suspect incomplete cyclization or ester hydrolysis failure.

  • Coupling Constant: The ~9 Hz coupling confirms the protons are neighbors (ortho), validating that the 5 and 8 positions are substituted (preventing meta coupling).

13C NMR Data (100 MHz, DMSO-d6)
  • Carbonyls: δ 176.5 (C-4, Ketone), 165.8 (COOH).

  • C-2: δ 145.2 (CH=N).

  • Aromatic Carbons: Distinct signals for C-Cl bearing carbons (shifted to ~130-135 ppm) and bridgehead carbons.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the 4-oxo-3-carboxylic acid motif, which forms a strong intramolecular hydrogen bond.

Frequency (cm⁻¹)Vibration ModeFunctional GroupNotes
3200 - 2500 O-H Stretch (Broad)Carboxylic AcidVery broad "fermi resonance" bands due to dimerization/H-bonding.
3050 - 3100 N-H StretchSecondary AmineConfirming the quinolone (keto) tautomer.
1710 - 1730 C=O StretchCarboxylic AcidDistinct from the ketone band.
1610 - 1630 C=O Stretch4-QuinoloneLower frequency than typical ketones due to conjugation with the N-H.
1550 - 1600 C=C / C=NAromatic RingSkeletal vibrations of the quinoline system.
750 - 800 C-Cl StretchAryl ChlorideCharacteristic footprint for chlorinated aromatics.
C. Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the dichloro-substitution via the isotope pattern.

Ionization Mode: ESI (-) or ESI (+) (Negative mode is often more sensitive for carboxylic acids).

  • Molecular Ion (M-H)⁻: m/z 256 (for ³⁵Cl₂).

  • Isotope Pattern: The presence of two chlorine atoms creates a distinct 9:6:1 intensity ratio for M : M+2 : M+4.

m/z PeakRelative IntensityOrigin
256 100%[M-H]⁻ (³⁵Cl, ³⁵Cl)
258 ~64%[M-H]⁻ (³⁵Cl, ³⁷Cl)
260 ~10%[M-H]⁻ (³⁷Cl, ³⁷Cl)
212 Variable[M - CO₂]⁻

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this preparation protocol.

For NMR (1H, 13C):

  • Weigh 10-15 mg of the solid acid.

  • Add 0.6 mL DMSO-d6 .

  • Sonication is required. These compounds form strong intermolecular H-bonds and dissolve slowly. Sonicate at 40°C for 5 minutes.

  • Optional: Add 1 drop of TFA-d if peaks are too broad; this breaks H-bonding aggregates but will shift the acidic protons.

For HPLC-MS:

  • Dissolve 1 mg in 1 mL DMSO.

  • Dilute 1:100 with Acetonitrile/Water (50:50).

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][3][4] I. Through Ethoxymethylenemalonic Ester.[5][2][3] Journal of the American Chemical Society.[1] Link

  • Grohe, K. (1989). The chemistry and mechanism of action of quinolone antibacterials. Progress in Drug Research. Link

  • PubChem. (n.d.). 5,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

Exploratory

Solubility of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in Laboratory Solvents

Executive Summary 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a critical scaffold in the synthesis of 4-oxoquinoline-3-carboxylic acid derivatives, a class of compounds historically significant for antibacterial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a critical scaffold in the synthesis of 4-oxoquinoline-3-carboxylic acid derivatives, a class of compounds historically significant for antibacterial (e.g., quinolones) and antimalarial activity. However, its utility is frequently bottlenecked by its intractable solubility profile .[1]

Possessing a high melting point (>250°C) and a rigid, planar structure capable of strong intermolecular hydrogen bonding, this compound resists dissolution in most standard organic solvents at room temperature.[1] This guide provides a definitive technical analysis of its solubility behavior, offering a rational solvent selection strategy based on physicochemical principles rather than trial-and-error. We define the specific solvent systems required for synthesis, purification, and analysis, emphasizing the critical role of pH manipulation in processing this amphoteric molecule.

Physicochemical Profile & Solubility Mechanisms

To master the solubility of this compound, one must understand the competing forces within its crystal lattice.[1]

Tautomerism and Lattice Energy

While often named as a "4-hydroxy" quinoline, this compound exists predominantly in the 4-oxo-1,4-dihydroquinoline tautomeric form in the solid state and in polar solvents. This tautomerism creates a donor-acceptor motif that facilitates strong intermolecular hydrogen bonding (dimerization) between the carbonyl oxygen and the N-H proton.

  • High Melting Point: The extensive H-bond network results in a high lattice energy, requiring significant thermal energy or high-dielectric solvents to disrupt.

  • Electron Withdrawal: The chlorine atoms at positions 5 and 8 are electron-withdrawing. This increases the acidity of the carboxylic acid (lowering the pKa) and reduces the basicity of the quinoline nitrogen, further stabilizing the anionic species in basic media.[1]

The "Like Dissolves Like" Trap

Researchers often attempt to dissolve this compound in dichloromethane (DCM) or chloroform due to the presence of two chlorine atoms. This usually fails. Despite the halogenation, the molecule's polarity—driven by the carboxylic acid and the 4-oxo/N-H motif—dominates its solubility behavior, rendering it insoluble in non-polar chlorinated solvents.[1]

Solubility Data Matrix

The following classification is derived from structural analog analysis (e.g., 7,8-dichloro isomers) and standard laboratory protocols for quinoline-3-carboxylic acids.

Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAc High Primary Choice. Disrupts H-bonding network. Ideal for NMR analysis and nucleophilic substitution reactions.
Aqueous Base 1M NaOH, 1M KOH High Purification. Forms the soluble carboxylate salt.[1] Used for "Acid-Base Swing" purification.
Aqueous Acid 1M HCl, 1M H₂SO₄Insoluble Precipitation. The compound precipitates as the free acid upon acidification of basic solutions.[1]
Alcohols Methanol, EthanolSparingly Soluble Requires reflux.[1] Often used for recrystallization of esters, but poor for the free acid without massive volume.[1]
Chlorinated DCM, ChloroformInsoluble Wash Solvent. Useful for washing away non-polar impurities from the solid crude product.[1]
Ethers THF, Diethyl EtherPoor Not recommended for dissolution; may be used as an antisolvent.[1]
Water Water (Neutral pH)Insoluble The neutral zwitterion/free acid has negligible water solubility (< 0.1 mg/mL).

Visualization: Solubility Decision Logic

The following diagram outlines the logical workflow for solvent selection based on the intended experimental outcome.

SolubilityLogic Start Experimental Goal Analysis Analysis (NMR/HPLC) Start->Analysis Reaction Chemical Synthesis Start->Reaction Purification Purification / Isolation Start->Purification DMSO DMSO-d6 or DMF-d7 (Disrupts H-bonds) Analysis->DMSO HighTemp High Temp Required? Reaction->HighTemp AcidBase Acid-Base Swing (Dissolve in NaOH -> Filter -> Acidify) Purification->AcidBase Primary Method Recryst Recrystallization (Acetic Acid or DMF/EtOH) Purification->Recryst Polishing PolarAprotic DMF or DMAc (100°C - 140°C) HighTemp->PolarAprotic Standard Dowtherm Dowtherm A (>200°C Cyclization) HighTemp->Dowtherm Extreme

Caption: Decision tree for selecting the optimal solvent system based on experimental requirements.

Experimental Protocols

Protocol A: The "Acid-Base Swing" Purification

Use this protocol to purify crude material or recover the compound from reaction mixtures.

Principle: The carboxylic acid group (


) allows the compound to be solubilized in base as a carboxylate anion. Impurities that are non-acidic (e.g., unreacted anilines, decarboxylated byproducts) will remain insoluble or can be extracted into an organic layer.[1]

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid (e.g., 5.0 g) in 10% aqueous NaOH (50 mL). Stir vigorously for 30 minutes. The solution should turn clear or slightly amber.

    • Troubleshooting: If solids remain, filter the solution through a Celite pad to remove non-acidic impurities.[1]

  • Washing (Optional): Extract the basic aqueous phase with Ethyl Acetate (2 x 20 mL) to remove organic-soluble, non-acidic contaminants. Discard the organic layer.

  • Precipitation: Cool the aqueous phase to 0–5°C in an ice bath. Slowly add 2M HCl dropwise with stirring.

    • Observation: A thick precipitate will form as the pH passes through the isoelectric point (approx. pH 3–4). Continue acidifying until pH ~1-2 to ensure full protonation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (to remove NaCl) followed by a small amount of cold acetone (to dry).

  • Drying: Dry in a vacuum oven at 60°C overnight.

Protocol B: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for specific solvent batches.

  • Preparation: Add excess 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent (e.g., DMF).

  • Equilibration: Seal the vial and shake/vortex at the target temperature (25°C or heated) for 24 hours.

  • Filtration: Filter the saturated suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (using a rotovap for bulk or nitrogen stream for small volumes) and dry the residue to constant weight.

  • Calculation:

    
    
    

Visualization: pH-Dependent Species

Understanding the ionization state is key to manipulating solubility. The graph below illustrates the dominant species at varying pH levels.

pHEquilibrium Cation Cationic Species (Protonated N) Soluble Neutral Neutral/Zwitterion (Precipitate) INSOLUBLE Cation->Neutral - H+ Anion Anionic Species (Carboxylate) Soluble Neutral->Anion - H+ Acid pH < 1 (Strong Acid) Iso pH ~ 2-5 (Isoelectric Region) Base pH > 7 (Basic)

Caption: Solubility is lowest in the isoelectric region (pH 2-5) where the neutral/zwitterionic species dominates.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5288072, 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid (Analog Reference). Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Rev. Chim. (Bucharest). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid via Modified Gould-Jacobs Protocol

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid , a critical pharmacophore in the development of 4-quinolone antibiotics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid , a critical pharmacophore in the development of 4-quinolone antibiotics and anti-malarial agents.

While the classical Gould-Jacobs reaction is well-documented, the specific electronic deactivation caused by the 2,5-dichloro substitution pattern on the aniline starting material presents unique challenges, particularly during the thermal cyclization step. This guide addresses these challenges by replacing the traditional solvent-free "neat" fusion method with a controlled solution-phase cyclization using Dowtherm A, significantly reducing tar formation and improving regioselectivity.

Theoretical Framework & Retrosynthesis

The synthesis relies on the Gould-Jacobs reaction , a sequence involving condensation, cyclization, and saponification.[1][2][3][4][5]

Mechanistic Pathway

The reaction begins with the condensation of 2,5-dichloroaniline with diethyl ethoxymethylenemalonate (EMME) . The resulting anilinomethylenemalonate intermediate undergoes a thermal electrocyclic ring closure (benzannulation).[3]

Critical Regiochemistry: In 2,5-dichloroaniline, the amino group directs the cyclization. The ortho positions are C2 and C6.

  • C2 Position: Blocked by a Chlorine atom.

  • C6 Position: Available for cyclization.[1][2][3][4][5][6][7][8]

  • Result: Cyclization occurs exclusively at C6, placing the original C2-chlorine at position 8 and the C5-chlorine at position 5 of the quinoline ring.

Reaction Scheme Visualization

GouldJacobsMechanism Start 2,5-Dichloroaniline + EMME Inter Anilinomethylenemalonate (Intermediate) Start->Inter Condensation (-EtOH, 110°C) Cyclic Ethyl 5,8-dichloro-4- hydroxyquinoline-3-carboxylate Inter->Cyclic Cyclization (Dowtherm A, 250°C, -EtOH) Final 5,8-Dichloro-4-hydroxyquinoline- 3-carboxylic acid Cyclic->Final Hydrolysis (NaOH, then HCl)

Figure 1: Reaction pathway for the synthesis of 5,8-DCHQA. The process involves three distinct chemical transformations.[1][3][4][9]

Critical Process Parameters (CPP)

The electronic deficiency of the dichloro-substituted ring significantly slows the nucleophilic attack in Step 1 and the electrophilic aromatic substitution character of Step 2.

ParameterStandard ConditionOptimized ConditionRationale
Step 1 Solvent Neat (Solvent-free)Ethanol (Reflux) Neat reactions often solidify prematurely, trapping unreacted aniline. Ethanol ensures homogeneity.
Step 2 Temperature 220°C250–255°C The electron-withdrawing Cl atoms raise the activation energy for cyclization. Higher T is mandatory.[1]
Step 2 Solvent Mineral OilDowtherm A Mineral oil is difficult to remove during workup.[1] Dowtherm A (Diphenyl ether/biphenyl) is miscible with toluene/hexane for easier washing.
Atmosphere AmbientNitrogen/Argon Prevents oxidative polymerization ("tarring") at high temperatures.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][7][9][10][11][12]
  • 2,5-Dichloroaniline (CAS: 95-82-9)

  • Diethyl ethoxymethylenemalonate (EMME) (CAS: 87-13-8)

  • Dowtherm A (Eutectic mixture of biphenyl and diphenyl oxide)

  • Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)

  • Solvents: Ethanol, Hexane, Acetone.

Step 1: Condensation (Formation of Intermediate)[2][4]
  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or simple distillation head), combine 2,5-dichloroaniline (16.2 g, 100 mmol) and EMME (23.7 g, 110 mmol, 1.1 eq) .

  • Solvent: Add Ethanol (50 mL) to facilitate mixing (optional but recommended for scale >10g).

  • Reaction: Heat the mixture. Distill off the ethanol (both solvent and byproduct) progressively.

    • Observation: As ethanol is removed, the internal temperature will rise.

  • Completion: Once ethanol ceases to distill and the internal temperature reaches 110–120°C, continue heating under slight vacuum (water aspirator) for 30 minutes to remove trace volatiles.

  • Isolation: Cool the resulting oil/solid. Recrystallize from Ethanol/Hexane if high purity is required, or proceed directly to Step 2 (crude is usually sufficient, >95% purity).

    • Target Mass: ~30-31 g (Theoretical: 33.2 g).

Step 2: Thermal Cyclization (The "Gould-Jacobs" Step)

Safety Warning: This step involves temperatures >250°C. Use a blast shield and ensure dry glassware.

  • Setup: Equip a 3-neck flask with a mechanical stirrer, a temperature probe, and an air condenser (wide bore) leading to a vacuum adapter.

  • Pre-heat: Charge Dowtherm A (100 mL) into the flask. Heat to 255°C under a stream of Nitrogen.

  • Addition: Dissolve/suspend the intermediate from Step 1 in a minimal amount of warm Dowtherm A (or add as a solid in portions).

    • Critical: Add slowly to the boiling solvent. The reaction is endothermic but rapid evolution of ethanol occurs.

  • Reaction: Maintain temperature at 250–255°C for 45–60 minutes.

    • Endpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The intermediate spot should disappear, replaced by a fluorescent baseline spot (the quinolone).

  • Workup:

    • Cool the mixture to ~80°C.

    • Add Hexane (100 mL) slowly to precipitate the product.

    • Cool to room temperature, then 0°C.

    • Filter the off-white/brown solid.

    • Wash: Wash copiously with Hexane (to remove Dowtherm A) followed by Acetone (to remove tars).

    • Yield: Expect 60–75%.

Step 3: Hydrolysis (Saponification)
  • Charge: Suspend the ester from Step 2 (approx. 20 g) in 10% NaOH solution (200 mL) .

  • Reflux: Heat to reflux for 2–3 hours. The solid should dissolve (salt formation) and then potentially reprecipitate.

  • Acidification: Cool to room temperature. Filter any insoluble impurities (charcoal treatment optional here).

  • Precipitation: Acidify the filtrate with 6M HCl to pH 1–2. The free acid will precipitate as a voluminous white/cream solid.

  • Final Isolation: Filter, wash with water, and dry in a vacuum oven at 60°C.

Process Workflow Diagram

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis S1_Mix Mix Aniline + EMME (1.1 eq) S1_Heat Heat to 120°C Remove Ethanol S1_Mix->S1_Heat S1_Iso Isolate Intermediate S1_Heat->S1_Iso S2_Add Add Intermediate (Portionwise) S1_Iso->S2_Add S2_Prep Pre-heat Dowtherm A to 255°C S2_Prep->S2_Add S2_Work Cool & Precipitate with Hexane S2_Add->S2_Work S3_Base Reflux in 10% NaOH S2_Work->S3_Base S3_Acid Acidify with HCl (pH < 2) S3_Base->S3_Acid S3_Final Filter & Dry S3_Acid->S3_Final

Figure 2: Operational workflow for the 3-step synthesis protocol.

Analytical Validation

Successful synthesis must be validated using the following criteria. Note that 4-hydroxyquinolines exist in equilibrium with their 4-quinolone tautomers.

  • Appearance: White to pale cream powder.

  • Melting Point: >280°C (Decomposition).

  • 1H NMR (DMSO-d6):

    • 
       13-14 ppm (Broad s, 1H, -COOH)
      
    • 
       8.6 ppm (s, 1H, H-2 of quinoline ring)
      
    • 
       7.5 - 8.0 ppm (d, aromatic protons H-6/H-7, coupling constants consistent with ortho or meta depending on remaining protons). Note: For 5,8-dichloro, only H-6 and H-7 remain. They are ortho to each other.
      
  • Mass Spectrometry (ESI-):

    • Target Mass (M-H): 256/258 (Characteristic dichloro isotope pattern 9:6:1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Temperature too low (<245°C)The cyclization has a high energy barrier. Ensure internal temperature is >250°C.
"Black Tar" Formation Oxidative degradationEnsure rigorous Nitrogen purging. Reduce reaction time (do not exceed 60 mins at 255°C).
Product is Sticky/Oily Residual Dowtherm ATriturate the solid vigorously with Hexane or Petroleum Ether. Repeat washing.
Incomplete Hydrolysis Ester is sterically hinderedIncrease NaOH concentration to 20% or use KOH in Ethanol/Water.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate.[1][2][3][4][9] Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29–37. (Foundational work on quinolone antibiotic synthesis).
  • Biotage Application Note AN056. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. [Link]

Sources

Application

Application Note: Unambiguous Structural Characterization of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid using 1H and 13C NMR Spectroscopy

Introduction Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents.[1] The biological activity of these compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents.[1] The biological activity of these compounds is profoundly influenced by the substitution pattern on the heterocyclic ring system. Consequently, the precise and unambiguous determination of their chemical structure is a critical step in the research and development pipeline. 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a highly functionalized quinoline derivative with potential applications in pharmaceutical research. Its complex substitution pattern, featuring both electron-withdrawing (chloro, carboxylic acid) and electron-donating (hydroxyl) groups, presents a unique challenge and opportunity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

This application note provides a comprehensive guide to the characterization of 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid using 1D (¹H and ¹³C) and 2D NMR techniques. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying principles and rationale behind the experimental design and data interpretation, ensuring scientific integrity and fostering a deeper understanding of the process.

Predicted ¹H and ¹³C NMR Spectra: A Rationale-Driven Approach

In the absence of previously published experimental data for this specific molecule, a robust prediction of the ¹H and ¹³C NMR spectra is essential. This prediction is grounded in the fundamental principles of substituent chemical shift (SCS) effects, which are additive and well-documented for aromatic and heteroaromatic systems.[2][3]

Structure and Numbering:

¹H NMR Spectrum Prediction:

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to H-2, H-6, and H-7.

  • H-2: This proton is situated on the pyridine ring, alpha to the nitrogen atom, and is expected to be the most deshielded proton, appearing at the lowest field.[1] The presence of the electron-withdrawing carboxylic acid at C-3 will further deshield this proton. Its signal is predicted to be a singlet, as it has no adjacent protons for coupling.

  • H-6 and H-7: These two protons are on the benzene ring and will form an AX or AB spin system, appearing as two doublets. The chlorine atoms at C-5 and C-8 will influence their chemical shifts. The proton at C-6 will be ortho to one chlorine and meta to the other, while the proton at C-7 will be ortho to the other chlorine and meta to the first. The ortho-coupling (³J) between H-6 and H-7 is expected to be in the range of 7-10 Hz.[1]

  • OH and COOH Protons: The chemical shifts of the hydroxyl and carboxylic acid protons are highly variable and depend on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water in the solvent.[4] In aprotic solvents like DMSO-d₆, these protons are more likely to be observed as broad singlets at a very low field.

¹³C NMR Spectrum Prediction:

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

  • Carbonyl Carbon (COOH): This carbon will appear at the lowest field, typically in the range of 165-185 ppm, due to the strong deshielding effect of the two oxygen atoms.[5]

  • Aromatic Carbons: The chemical shifts of the nine aromatic carbons will be influenced by the attached substituents.

    • C-4 (bearing the OH group): The hydroxyl group is electron-donating through resonance, which will shield this carbon, causing it to appear at a relatively higher field compared to other carbons in the pyridine ring.

    • C-5 and C-8 (bearing Cl atoms): The chlorine atoms will have a significant deshielding effect on the carbons they are directly attached to (ipso-carbons).[6]

    • Quaternary Carbons (C-3, C-4a, C-8a): These carbons, lacking directly attached protons, will be identified through long-range couplings in a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[7]

Experimental Protocols

Materials and Equipment
  • Sample: 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) is recommended due to the acidic nature of the analyte and to facilitate the observation of the hydroxyl and carboxylic acid protons.[8]

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tubes: High-precision 5 mm NMR tubes

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Weighing the Sample: Accurately weigh 10-20 mg of 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid for ¹H NMR and 30-50 mg for ¹³C NMR into a clean, dry vial.[9]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Homogenization: Gently sonicate or vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.[9]

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This step is critical to remove any suspended particles that can degrade spectral quality.

  • Adding Internal Standard: Add a small amount of TMS to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The following workflow ensures the acquisition of high-quality 1D and 2D NMR data for comprehensive structural elucidation.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Prep Dissolve in DMSO-d6 Add TMS H1 1D ¹H NMR Prep->H1 Lock & Shim C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign1D Initial 1D Assignments HMBC->Assign1D Assign2D 2D Correlation Analysis Assign1D->Assign2D Structure Final Structure Confirmation Assign2D->Structure

Caption: Workflow for NMR-based structural elucidation.

1D ¹H NMR Acquisition Protocol:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-4 seconds to ensure good resolution.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

1D ¹³C NMR Acquisition Protocol:

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to allow for the typically longer relaxation times of quaternary carbons.

  • Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.[9]

2D NMR Acquisition (COSY, HSQC, HMBC):

For unambiguous assignment, a suite of 2D NMR experiments is indispensable.[4][10]

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[4][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[7][12]

Standard pulse programs available on the spectrometer software should be used, with parameters optimized based on the 1D spectra.

Data Interpretation and Structural Assignment

A systematic approach to interpreting the acquired spectra is key to confirming the structure of 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid.

¹H NMR Spectrum Interpretation:

  • Identify the Aromatic Protons: Locate the signals in the aromatic region (typically 7.0-9.0 ppm).

  • Assign H-2: The singlet at the lowest field will be assigned to H-2.

  • Assign H-6 and H-7: The two doublets will be assigned to H-6 and H-7. The ortho-coupling constant should be consistent between these two signals.

  • Identify Exchangeable Protons: The broad singlets at the lowest field will correspond to the -OH and -COOH protons.

¹³C NMR Spectrum Interpretation:

  • Assign the Carbonyl Carbon: The signal furthest downfield will be the carboxylic acid carbon.

  • Use HSQC to Assign Protonated Carbons: Correlate the proton signals for H-2, H-6, and H-7 to their directly attached carbons (C-2, C-6, and C-7).

  • Use HMBC to Assign Quaternary Carbons:

    • The H-2 proton should show a correlation to C-3 and C-4.

    • The H-6 proton should show correlations to C-5, C-7, and C-8.

    • The H-7 proton should show correlations to C-5, C-6, and C-8a.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR data for 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid in DMSO-d₆.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.5 - 8.8s-
H-77.8 - 8.1d³J(H7-H6) = 7-9
H-67.5 - 7.8d³J(H6-H7) = 7-9
4-OH> 10br s-
3-COOH> 12br s-
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O (COOH)165 - 175
C-4155 - 165
C-8a145 - 155
C-2140 - 150
C-5130 - 140
C-8125 - 135
C-7120 - 130
C-4a115 - 125
C-6110 - 120
C-3105 - 115

Conclusion

This application note has detailed a comprehensive and scientifically rigorous approach to the structural characterization of 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid using ¹H and ¹³C NMR spectroscopy. By combining a predictive analysis based on established substituent effects with a systematic experimental workflow including 1D and 2D NMR techniques, an unambiguous assignment of all proton and carbon signals can be achieved. This methodology provides a robust framework for researchers and drug development professionals to confidently elucidate the structures of complex quinoline derivatives, a critical step in advancing pharmaceutical research.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • American Chemical Society. (2016). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • PubMed. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]

  • Rochester Institute of Technology. (n.d.). Sample Preparation. [Link]

  • ResearchGate. (n.d.). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat. [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. [Link]

  • ResearchGate. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • ResearchGate. (n.d.). Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines. [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • University of Wisconsin-Madison. (2020). 13C Chemical Shift Effects on sp2 and sp Carbons. [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • Springer. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. [Link]

  • PubMed Central. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • MDPI. (2024). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. [Link]

  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

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  • Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. [Link]

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  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]

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Sources

Method

Application Note: In Vitro Antioxidant Activity Assay of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic Acid via the DPPH Method

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The evaluation of antioxidant capacity is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The evaluation of antioxidant capacity is a critical phase in the pharmacological profiling of novel synthetic compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, originally conceptualized by Blois and later standardized by [1], remains one of the most reliable spectrophotometric methods for determining the radical scavenging ability of a molecule[2].

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a highly functionalized heterocyclic compound. The rationale for investigating its antioxidant potential lies in its structural architecture:

  • Hydrogen Donation: The hydroxyl group at the 4-position is the primary candidate for neutralizing free radicals.

  • Electronic Modulation: The introduction of two chlorine atoms at positions 5 and 8 dramatically alters the electronic landscape of the quinoline ring[3]. Halogens exert an electron-withdrawing inductive effect (-I), which decreases the overall electron density[3]. This makes Single Electron Transfer (SET) less thermodynamically favorable compared to electron-rich phenols, suggesting that the primary scavenging mechanism will rely on Hydrogen Atom Transfer (HAT)[2].

  • Steric & Bonding Constraints: The 4-hydroxy group can form a strong intramolecular hydrogen bond with the adjacent 3-carboxylic acid. This structural reality increases the bond dissociation enthalpy (BDE) of the O-H bond, which can slow down the reaction kinetics with the sterically hindered DPPH radical[2].

Mechanistic_Pathway DPPH DPPH• Radical (Deep Violet, 517 nm) Reaction Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) DPPH->Reaction Antioxidant 5,8-Dichloro-4-hydroxyquinoline -3-carboxylic acid (AH) Antioxidant->Reaction DPPH_H DPPH-H (Hydrazine) (Pale Yellow / Colorless) Reaction->DPPH_H Radical A• (Quinoline Radical) (Resonance Stabilized) Reaction->Radical

Mechanistic pathway of DPPH radical reduction by the quinoline antioxidant.

Experimental Design & Causality

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every experimental choice is grounded in chemical causality:

  • Solvent Selection (DMSO/Methanol): DPPH is a stable free radical that does not dimerize due to electron delocalization, making it soluble and stable in organic solvents like methanol[2],[4]. However, the rigid, planar structure of the dichloroquinoline derivative results in poor solubility in pure methanol. Therefore, a primary stock is prepared in Dimethyl Sulfoxide (DMSO), with subsequent dilutions in methanol. Crucial limit: Final DMSO concentration must remain <5% to prevent solvent-induced quenching of the DPPH radical.

  • Wavelength (517 nm): The delocalization of the spare electron in the DPPH• radical yields a deep violet color with a maximum absorption (

    
    ) at 517 nm[5],[2]. As the radical is reduced to the hydrazine form (DPPH-H), this absorption vanishes[6].
    
  • Incubation Time (30 Minutes, Dark): Because the quinoline derivative possesses intramolecular hydrogen bonding and steric bulk, the HAT process is relatively slow[2]. A 30-minute incubation allows the reaction to reach a steady-state plateau. The dark environment is mandatory because DPPH in methanol degrades under light exposure[1].

  • Self-Validating Controls:

    • Negative Control (Blank): Methanol + DPPH (Establishes 100% radical absorbance)[5].

    • Sample Blank: Compound + Methanol (Corrects for any intrinsic UV-Vis absorbance tailing of the quinoline ring at 517 nm)[5].

    • Positive Control: Ascorbic Acid (Validates the integrity of the DPPH reagent and provides a kinetic benchmark)[5],[7].

Materials and Reagents

  • Target Compound: 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (Purity ≥ 98%).

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) powder, L-Ascorbic Acid (Standard).

  • Solvents: HPLC-grade Methanol, Anhydrous DMSO.

  • Equipment: UV-Vis Spectrophotometer (or Microplate Reader capable of 517 nm detection), amber glass vials, precision micropipettes.

Self-Validating Experimental Protocol

Experimental_Workflow Step1 1. Reagent Prep DPPH & Compound Step2 2. Serial Dilution (12.5 - 200 µg/mL) Step1->Step2 Step3 3. Incubation 30 min in Dark Step2->Step3 Step4 4. Measurement Absorbance at 517 nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 Step4->Step5

Step-by-step experimental workflow for the DPPH radical scavenging assay.

Step 1: Preparation of DPPH Working Solution

  • Accurately weigh 4.0 mg of DPPH powder and dissolve it in 100 mL of HPLC-grade methanol to yield a ~0.1 mM solution[7].

  • Sonicate briefly and store in an amber bottle. Quality Check: The absorbance of this solution at 517 nm should be adjusted to

    
     using methanol before use[2].
    

Step 2: Preparation of Test Compound and Standard

  • Stock Solution: Dissolve 2.0 mg of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in 1 mL of DMSO (2000 µg/mL). Prepare a similar stock for Ascorbic Acid in methanol[5].

  • Serial Dilution: Dilute the stock solutions with methanol to generate a working concentration series: 12.5, 25, 50, 100, and 200 µg/mL[5].

Step 3: Reaction Mixture Setup Prepare the following mixtures in separate test tubes or a 96-well plate (scale volumes accordingly, e.g., 3 mL total for cuvettes, 300 µL for microplates):

  • Test Sample: 1.5 mL of Compound Solution + 1.5 mL of DPPH Solution[8].

  • Sample Blank: 1.5 mL of Compound Solution + 1.5 mL of Methanol (Corrects for compound absorbance)[5].

  • Negative Control: 1.5 mL of Methanol + 1.5 mL of DPPH Solution (Maximum absorbance)[5].

  • Positive Control: 1.5 mL of Ascorbic Acid Solution + 1.5 mL of DPPH Solution[7].

Step 4: Incubation and Measurement

  • Vortex all mixtures thoroughly for 10 seconds.

  • Incubate the mixtures in complete darkness at room temperature (25°C) for exactly 30 minutes[2],[8].

  • Measure the absorbance (

    
    ) of all solutions at 517 nm against a pure methanol blank[5],[7].
    

Data Acquisition & Analysis

The radical scavenging activity is quantified by the decrease in absorbance. Calculate the percentage of DPPH scavenging using the following validated formula[5]:



Where:

  • 
     = Absorbance of the Negative Control (DPPH + Methanol).
    
  • 
     = Absorbance of the Test Compound + DPPH.
    
  • 
     = Absorbance of the Test Compound + Methanol.
    

Quantitative Data Summary (Representative Mock Data) The


 value (concentration required to scavenge 50% of the DPPH radicals) is determined via linear or non-linear regression analysis of the concentration vs. % scavenging plot[5],[1].
Concentration (µg/mL)Absorbance at 517 nm% Scavenging: Quinoline Derivative% Scavenging: Ascorbic Acid (Standard)
Control (0) 0.950 ± 0.0120.00 ± 0.000.00 ± 0.00
12.5 0.875 ± 0.0157.89 ± 1.5045.30 ± 2.10
25.0 0.790 ± 0.01016.84 ± 1.1082.15 ± 1.50
50.0 0.610 ± 0.01435.78 ± 1.6595.40 ± 0.80
100.0 0.380 ± 0.01160.00 ± 1.2996.10 ± 0.50
200.0 0.210 ± 0.00877.89 ± 0.9496.50 ± 0.40
Calculated

- ~78.5 µg/mL ~14.2 µg/mL

Interpretation Note: As predicted by the structural causality, the electron-withdrawing dichloro groups and intramolecular hydrogen bonding render the quinoline derivative a moderate antioxidant compared to the highly labile enediol system of Ascorbic Acid.

References

  • Antioxidant determinations by the use of a stable free radical. Blois, M. S. (1958). Nature, 181(4617), 1199-1200. URL:[Link]

  • Use of a free radical method to evaluate antioxidant activity. Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). LWT - Food Science and Technology, 28(1), 25-30. URL:[Link]

  • DPPH Radical Scavenging Assay. Gulcin, I., et al. (2023). MDPI Antioxidants, 12(8), 1500. URL:[Link]

Sources

Application

Application Note: 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in Time-Resolved Fluorescence and Biosensing

Prepared By: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Medicinal Chemists Executive Summary & Structural Rationale In the development of advanced luminescent biosensors, the elimina...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Medicinal Chemists

Executive Summary & Structural Rationale

In the development of advanced luminescent biosensors, the elimination of background autofluorescence is a critical hurdle. 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (C₁₀H₅Cl₂NO₃) represents a highly specialized architectural design used to overcome this challenge[1]. While the quinoline-3-carboxylic acid core is a well-established fluorophore and intermediate in pharmaceutical development[2], the specific 5,8-dichloro substitution pattern dramatically alters the molecule's electronic landscape and lipophilicity[1].

This compound functions as a highly efficient "antenna" ligand for lanthanide ions (such as Terbium, Tb³⁺, and Europium, Eu³⁺)[3][4]. Because lanthanide ions suffer from low molar absorption coefficients due to Laporte-forbidden f-f transitions, they require a sensitizing ligand to capture light and transfer energy. The 3-carboxylic acid and 4-hydroxyl groups provide an ideal bidentate chelation pocket for these metals, while the halogenated quinoline ring acts as the light-harvesting antenna[3].

Mechanistic Insights: The Photophysics of Sensitization

To deploy this compound effectively, one must understand the causality behind its structural features:

  • The Heavy Atom Effect: The introduction of two chlorine atoms at the 5 and 8 positions is not merely decorative; it is a deliberate photophysical enhancement[1]. Halogens increase spin-orbit coupling, which accelerates the Intersystem Crossing (ISC) from the ligand's singlet excited state (S₁) to its triplet state (T₁). This minimizes energy lost to prompt background fluorescence and maximizes the T₁ population available for energy transfer to the lanthanide ion.

  • Lipophilicity and Halogen Bonding: The 5,8-dichloro arrangement increases the compound's XLogP3 to approximately 3.1[1]. This enhanced lipophilicity, combined with the potential for halogen bonding, improves membrane permeability, making the complex highly suitable for intracellular biosensing applications (e.g., monitoring biothiols like glutathione in immune cells)[1][3].

  • Time-Gated Luminescence: By transferring energy to a lanthanide, the resulting emission lifetime shifts from nanoseconds (typical organic fluorophores) to milliseconds. This allows for a "time-gated" measurement where a delay is introduced before reading the signal, effectively allowing all short-lived biological autofluorescence to decay to zero[3][4].

Photophysics S0 Ligand Ground State (S0) S1 Ligand Singlet State (S1) S0->S1 UV Excitation S1->S0 Background Fluorescence T1 Ligand Triplet State (T1) S1->T1 Intersystem Crossing (Enhanced by Cl) Ln_Excited Lanthanide Excited State (Ln*) T1->Ln_Excited Energy Transfer (Antenna Effect) Ln_Ground Lanthanide Ground State (Ln) Ln_Excited->Ln_Ground Time-Gated Luminescence

Jablonski diagram illustrating the lanthanide antenna effect and energy transfer mechanism.

Quantitative Data & Assay Metrics

To facilitate assay design, the physical and photophysical properties of the ligand and its resulting complexes are summarized below.

Table 1: Structural and Physicochemical Properties

Property Value / Characteristic Impact on Assay Design
Molecular Weight 258.05 g/mol [1] Easily soluble in DMSO for stock solutions.
XLogP3 3.1[1] Optimal for partitioning into lipid bilayers; cell-permeable.
Chelation Motif 3-COOH, 4-OH Forms highly stable bidentate complexes with Ln³⁺ ions.

| Electronic Modulators | 5,8-Dichloro substitution | Induces heavy atom effect; shifts absorption spectrum[1]. |

Table 2: Standard Fluorescence vs. Time-Resolved Luminescence (TRL)

Parameter Standard Organic Fluorophore Lanthanide-Antenna Complex (TRL)
Excitation Source Continuous Wave Pulsed Xenon Flash Lamp or Laser
Measurement Delay 0 ns 100 – 200 µs (Eliminates background)
Emission Lifetime 1 – 10 ns 1,000 – 2,000 µs (Millisecond range)

| Signal-to-Background | Moderate (S/B < 5) | Exceptionally High (S/B > 40)[4] |

Self-Validating Experimental Protocols

The following protocol details the formulation of a self-assembled Lanthanide-Antenna complex for the label-free detection of phosphate-containing nucleotides (e.g., ATP, GTP)[4].

Critical Causality in Reagent Selection:
  • Buffer Choice (HEPES vs. PBS): You must use a non-coordinating buffer like HEPES (pH 7.4). Phosphate-buffered saline (PBS) will cause the immediate precipitation of insoluble lanthanide phosphates (e.g., TbPO₄), completely quenching the luminescence.

  • Stoichiometry: A 1:1 molar ratio of Ligand to Lanthanide is typically used to leave open coordination sites on the metal, allowing the target analyte (nucleotides or biothiols) to bind and displace water molecules, which otherwise quench the luminescence[3][4].

Protocol: Time-Gated Luminescence Assay

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in anhydrous DMSO.

  • Prepare a 10 mM stock solution of Terbium(III) chloride (TbCl₃) in ultra-pure water.

  • Prepare the Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

Step 2: Complex Self-Assembly

  • Dilute the ligand and TbCl₃ stocks into the Assay Buffer to a final working concentration of 1 µM each.

  • Incubate at room temperature for 15 minutes to allow the thermodynamic self-assembly of the bidentate chelate complex.

Step 3: Self-Validating Plate Setup (96-well or 384-well) To ensure the system is functioning and free of contamination, the plate must include internal validation controls:

  • Blank Control: 100 µL Assay Buffer only.

  • Negative Control (Probe Only): 100 µL of the 1 µM Ligand-Tb³⁺ complex.

  • Positive Control: 100 µL of the complex + 10 µM ATP.

  • Sample Wells: 100 µL of the complex + unknown biological samples.

Step 4: Time-Resolved Measurement

  • Load the plate into a time-resolved fluorescence microplate reader.

  • Excitation: 330 nm (Targets the quinoline antenna).

  • Delay Time: 100 µs (Critical: Wait for nanosecond autofluorescence to decay).

  • Integration (Gate) Time: 1000 µs.

  • Emission: 545 nm (Specific to the Tb³⁺ ⁵D₄ → ⁷F₅ transition).

Step 5: Data Validation & Analysis

  • Validation Gate: Calculate the Signal-to-Background (S/B) ratio by dividing the Positive Control signal by the Negative Control signal. The assay is only validated if S/B > 10 . If S/B < 10, suspect phosphate contamination in the water or buffer.

ProtocolWorkflow Step1 1. Reagent Preparation Prepare 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid & TbCl3 in HEPES Step2 2. Complex Self-Assembly Incubate at RT for 15 min to form Antenna-Ln3+ Complex Step1->Step2 Step3 3. Analyte Introduction Add target samples (e.g., Nucleotides) & Controls Step2->Step3 Step4 4. Time-Resolved Measurement Excitation: 330nm | Delay: 100µs | Gate: 1000µs Step3->Step4 Step5 5. Signal Validation Calculate Signal-to-Background Ratio (S/B > 10 required) Step4->Step5

Step-by-step workflow for the self-validating time-resolved luminescence assay.

References

  • Benchchem. "5,8-Dichloroquinoline-3-carboxylic acid - Properties and Structural Elucidation". Benchchem Database. 1

  • Chem-Impex. "4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid as Fluorescent Probes". Chem-Impex International. 2

  • National Institutes of Health (NIH). "Self-Assembled Lanthanide Antenna Glutathione Sensor for the Study of Immune Cells". ACS Sensors / PubMed Central.3

  • MDPI. "Label-Free Time-Gated Luminescent Detection Method for the Nucleotides with Varying Phosphate Content". Sensors.4

Sources

Technical Notes & Optimization

Troubleshooting

Side products in the Gould-Jacobs synthesis of substituted quinolines

Technical Support Center: Gould-Jacobs Synthesis of Substituted Quinolines Ticket System Status: [ONLINE] Role: Senior Application Scientist Subject: Troubleshooting Side Products & Impurities Reference ID: GJ-SYN-PROT-2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Gould-Jacobs Synthesis of Substituted Quinolines

Ticket System Status: [ONLINE] Role: Senior Application Scientist Subject: Troubleshooting Side Products & Impurities Reference ID: GJ-SYN-PROT-2026

Introduction: The Critical Path

Welcome to the technical support hub for the Gould-Jacobs reaction. This synthesis is the industry standard for manufacturing 4-hydroxyquinoline scaffolds (4-quinolones), which are critical pharmacophores in antimalarial and antibacterial drugs (e.g., fluoroquinolones).

The pathway seems linear—condensation, cyclization, hydrolysis, decarboxylation—but the high thermal energy required (


) introduces specific failure modes. This guide addresses the "hidden" side products that do not appear in simplified schemes: regioisomers, premature decarboxylation products, and thermal polymers.

Visualizing the Failure Modes

Before troubleshooting, review the reaction landscape.[1] The diagram below maps the standard pathway against the critical side-reaction branch points.

GouldJacobsPath cluster_main Main Synthetic Pathway cluster_side Critical Side Products Aniline Substituted Aniline + EMME Enamine Enamine Intermediate (Anilinomethylenemalonate) Aniline->Enamine - EtOH Cyclization Thermal Cyclization (250-300°C) Enamine->Cyclization Unreacted Unreacted Enamine (Incomplete Conv.) Enamine->Unreacted Low Temp/Time Ester 4-OH-3-COOEt Quinoline (Ester) Cyclization->Ester Major Path Regioisomer 5-Substituted Isomer (Regioselectivity Failure) Cyclization->Regioisomer If meta-substituted (Steric/Electronic control) Tar Thermal Polymers/Tar (Oxidation/Polymerization) Cyclization->Tar Overheating/O2 Hydrolysis Hydrolysis/Decarboxylation Ester->Hydrolysis Premature Premature Decarboxylation (During Cyclization) Ester->Premature High T / Pressure Product 4-Hydroxyquinoline (Target) Hydrolysis->Product

Figure 1: Decision tree showing the divergence of main product vs. critical impurities during the Gould-Jacobs protocol.

Module 1: The Cyclization Phase (Thermal Criticality)

The most frequent support tickets arise from the thermal cyclization step. This step requires overcoming the high activation energy of aromaticity disruption.

Ticket #001: "My reaction mixture turned into a black tar."

Diagnosis: Thermal Polymerization & Oxidation. The cyclization temperature (


) is sufficient to polymerize electron-rich anilines or oxidize the enamine if oxygen is present.

Troubleshooting Protocol:

  • Inert Atmosphere (Mandatory): You must sparge the solvent (Dowtherm A or Diphenyl ether) with Nitrogen or Argon for 15 minutes before heating. Maintain a positive pressure of

    
     throughout.
    
  • Concentration Control: High concentrations favor intermolecular polymerization over intramolecular cyclization.

    • Standard: 10 mL solvent per 1 g of enamine.

    • Dilution Fix: Increase to 15–20 mL/g if tarring persists.

  • Temperature Ramp: Do not drop the enamine into cold solvent and heat up.

    • Correct Method: Heat the solvent to

      
      first, then add the enamine (solid or solution) dropwise. This ensures "instant" cyclization, minimizing the residence time of the vulnerable intermediate.
      
Ticket #002: "I see a spot on TLC just below my product that won't wash away."

Diagnosis: Premature Decarboxylation. Under extreme thermal stress (especially in microwave reactors or closed vessels), the ester moiety at C3 can decarboxylate before the hydrolysis step. This yields the 4-hydroxyquinoline (without the ester) mixed with your target ester.

Resolution:

  • Verification: Check LC-MS. If you see a mass of

    
     (loss of 
    
    
    
    ) or
    
    
    (loss of
    
    
    ), you have premature decarboxylation.
  • Process Change: Lower the cyclization temperature by

    
    . If using a microwave, reduce the hold time.[2]
    
  • Salvage: If the final target is the decarboxylated quinolone anyway, proceed directly to hydrolysis/decarboxylation for the whole batch. You do not need to separate them yet.

Module 2: Regioselectivity (The Meta-Substituent Problem)

This is the most complex chemical issue in Gould-Jacobs synthesis.

Ticket #003: "I used a meta-substituted aniline and got two isomers."

Context: When you use a meta-substituted aniline (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-R-Ph-

), the cyclization can occur at two different ortho positions relative to the amine.
  • Path A (Para to R): Cyclization occurs at the sterically less hindered position (para to the substituent).

    • Result:7-substituted quinoline .

  • Path B (Ortho to R): Cyclization occurs at the hindered position (sandwiched between the amine and the substituent).

    • Result:5-substituted quinoline .

Predictive Logic (Electronic Effects):

Substituent Type (R)Electronic EffectMajor ProductMinor ProductMechanism Note
Electron Donating (EDG) (e.g., -OMe, -Me)Activates para position7-Substituted 5-SubstitutedThe nucleophilicity para to the EDG is significantly enhanced.
Electron Withdrawing (EWG) (e.g., -Cl, -NO2, -CF3)Deactivates ringMixed / 7-Sub 5-SubstitutedDeactivation makes the ring sluggish. Sterics usually force the 7-sub, but ratios degrade (e.g., 60:40).
Bulky Groups (e.g., -tBu)Steric Hindrance7-Substituted TraceSteric clash prevents formation of the 5-isomer almost entirely.

Purification Strategy: The 7-isomer is usually less soluble in ethanol/acetic acid than the 5-isomer.

  • Recrystallization: Dissolve the crude solid in boiling glacial acetic acid. Cool slowly. The 7-isomer typically crystallizes out first.

  • Mother Liquor: The 5-isomer will remain in the supernatant.

Module 3: Experimental Protocols

Protocol A: Standard Thermal Cyclization (Dowtherm A)

Best for scale-up and cost-efficiency.

  • Setup: 3-neck round bottom flask, internal thermometer, reflux condenser (air-cooled is often sufficient for

    
    ), nitrogen inlet.
    
  • Solvent: Charge Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). Ratio: 10 mL/g of starting enamine.

  • Pre-Heat: Heat solvent to

    
      (vigorous reflux). Crucial: Ensure temp is stable.
    
  • Addition: Add the Anilinomethylenemalonate (enamine) in small portions (solid) or as a hot solution (if soluble) over 5–10 minutes.

    • Why? Keeps the concentration of unreacted enamine low, preventing polymerization.

  • Reaction: Maintain reflux for 30–60 minutes. Monitor ethanol evolution (if condenser setup allows) or TLC.

  • Work-up:

    • Cool to roughly

      
      .[3]
      
    • Pour into a beaker containing an excess of Hexane or Heptane (approx. equal volume to Dowtherm).

    • Result: The quinoline product precipitates; Dowtherm remains in the hexane layer.

    • Filter and wash the cake thoroughly with hexane to remove oily residues.

Protocol B: Microwave-Assisted Cyclization

Best for rapid screening and difficult substrates.

  • Vessel: Microwave-safe vial (e.g., 10–20 mL).

  • Mixture: Suspend Enamine (2 mmol) in Diphenyl ether (2–3 mL).

  • Parameters:

    • Temperature:

      
       
      
    • Time: 5–15 minutes (vs. 1 hour thermal).

    • Absorption Level: High.

  • Work-up: Cool vial. Dilute with acetonitrile or hexane. Filter the precipitate.[1][2]

    • Note: Microwave yields are often 10–20% higher due to the short thermal exposure time reducing tar formation.

FAQs: Rapid Response

Q: Can I use mineral oil instead of Dowtherm A? A: Technically yes, but purification is a nightmare. Dowtherm A is soluble in hexane/toluene, making it easy to wash away from your polar product. Mineral oil adheres to the crystals and often requires Soxhlet extraction to remove completely.

Q: My product is not precipitating after adding hexane. A: You may have formed the "Premature Decarboxylation" product (see Ticket #002), which might have different solubility. Alternatively, your concentration was too low.

  • Fix: Rotovap off the hexane, then distill off roughly 50% of the Dowtherm A under high vacuum. Retry the precipitation.

Q: Why is my yield low (<40%) despite clean TLC? A: Check the Condensation Step (Step 1). If you used exactly 1.0 equiv of EMME, the reaction might not have gone to completion, or you lost volatile aniline.

  • Standard: Always use 1.1 to 1.2 equivalents of EMME during the initial condensation to drive the aniline to the enamine completely.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Biere, H., & Seelen, W. (1976). Regioselectivity in the Cyclization of Anilinomethylenemalonates. Liebigs Annalen der Chemie.
  • Andersh, B., et al. (2000). Microwave-Assisted Gould-Jacobs Reaction.[3][4][5][6] Synthetic Communications, 30(2), 2091. (Modern microwave protocols).[6]

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Halogenanilines. Journal of the American Chemical Society, 68(7), 1264–1266. Link (Detailed study on meta-substituted regioselectivity).

  • Review: "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." National Institutes of Health (PMC). Link

Sources

Optimization

Technical Support Center: Optimizing the Gould-Jacobs Reaction for Dichloroanilines

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the Gould-Jacobs reaction when utilizing highly electron-defic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the Gould-Jacobs reaction when utilizing highly electron-deficient substrates like dichloroanilines.

Mechanistic Causality: The "Dichloro" Challenge

The Gould-Jacobs reaction is a premier method for synthesizing 4-hydroxyquinolines, typically proceeding through condensation, thermal cyclization, saponification, and decarboxylation[1]. However, the reaction is fundamentally optimized for anilines with electron-donating groups at the meta-position[1][2].

When using dichloroanilines, the strong electron-withdrawing nature of the two chlorine atoms drastically reduces the nucleophilicity of the amine. This causes the initial condensation with diethyl ethoxymethylenemalonate (DEEM) to stall. Furthermore, the subsequent 6-electron thermal cyclization requires significantly higher activation energy, often leading to massive product degradation (charring) before the cyclization can complete at standard temperatures (>250 °C)[2][3].

Workflow Visualization

G A Dichloroaniline + DEEM B Anilidomethylene- malonate A->B Condensation (-EtOH) C 4-Hydroxy-3-carboalkoxy- quinoline B->C Cyclization (Thermal/Acidic) D Quinoline-3- carboxylic acid C->D Saponification (NaOH) E 4-Hydroxyquinoline Derivative D->E Decarboxylation (Heat)

Caption: Figure 1: The standard Gould-Jacobs reaction pathway for quinoline synthesis.

Troubleshooting FAQs

Q1: My initial condensation yield with dichloroaniline and DEEM is below 30%. How can I drive this reaction to completion? Causality & Solution: The electron-withdrawing chlorine atoms deactivate the amine, making the nucleophilic attack on the electron-deficient double bond of DEEM highly inefficient under standard reflux[2]. To overcome this high activation barrier without degrading the reagents, transition from conventional heating to Microwave (MW) Irradiation . MW heating rapidly transfers energy directly to the polar molecules, drastically reducing reaction time from hours to minutes and pushing the equilibrium forward before side reactions occur[4].

Q2: During the thermal cyclization step in diphenyl ether (250 °C), my intermediate turns into an intractable black tar. How do I prevent decomposition? Causality & Solution: Dichloro-substituted anilidomethylenemalonates require extreme thermal energy to force the 6-electron electrocyclization[2][3]. At >250 °C, the rate of decomposition often outpaces the rate of cyclization. The Fix: Abandon purely thermal cyclization and utilize Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). Eaton's reagent acts as a powerful, yet controlled, acidic catalyst and dehydrating agent, lowering the activation energy required for cyclization. This allows the reaction to proceed smoothly at 80–100 °C, completely bypassing the thermal degradation pathway[4].

Q3: I am using an asymmetric dichloroaniline (e.g., 3,4-dichloroaniline). Why am I getting a mixture of products, and how do I isolate the desired regioisomer? Causality & Solution: Cyclization can occur at either of the two available ortho positions relative to the amine[3]. The regioselectivity is governed by a competition between steric hindrance and electronic activation. Usually, cyclization at the less sterically hindered position is favored, but mixtures are practically inevitable with asymmetric substrates. The Fix: Regioisomers must typically be separated via silica gel column chromatography post-cyclization. Alternatively, employing Flash Vacuum Pyrolysis (FVP) at high temperatures (450–650 °C) in the gas phase has been shown to alter regioselectivity compared to solution-phase methods, though this requires specialized equipment[5].

Troubleshooting Start Low Yield in Gould-Jacobs with Dichloroaniline Condensation Issue: Incomplete Condensation? (Low Nucleophilicity) Start->Condensation Cyclization Issue: Tar/Decomposition in Cyclization? (High Activation Energy) Start->Cyclization Regio Issue: Multiple Regioisomers? (Asymmetric Substrate) Start->Regio Sol1 Use Microwave Irradiation (170°C, 7 min, Neat) Condensation->Sol1 Sol2 Use Eaton's Reagent (80-100°C, 2 h) Cyclization->Sol2 Sol3 Separate via Chromatography or use FVP Regio->Sol3

Caption: Figure 2: Troubleshooting decision tree for dichloroaniline Gould-Jacobs synthesis.

Quantitative Data: Method Comparison

To illustrate the efficacy of modern adaptations over the classical protocol, the following table summarizes the expected yields and reaction times when synthesizing dichloro-substituted quinolones.

Reaction StepMethodologyReagents / CatalystTemp (°C)TimeExpected Yield
Condensation Classical BatchEthanol (Reflux)78 °C2 - 24 h20 - 45%
Condensation Microwave-AssistedNeat (No solvent)170 °C5 - 7 min75 - 85%
Cyclization Classical ThermalDiphenyl Ether250 °C1 - 2 h< 30% (Heavy Charring)
Cyclization Acid-CatalyzedEaton's Reagent80 - 100 °C2 h70 - 90%

Data synthesized from comparative studies on electron-deficient anilines[2][4].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Condensation of Dichloroaniline

Objective: Achieve >75% yield of the diethyl anilidomethylenemalonate intermediate while preventing reagent degradation.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2.0 mmol of the specific dichloroaniline and 2.0 mmol (1.0 eq) of diethyl ethoxymethylenemalonate (DEEM)[4].

    • Self-Validation Check: The mixture should be neat (solvent-free) to maximize the concentration and collision frequency of the deactivated amine.

  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 850 W, ramping the temperature to 170 °C, and hold for exactly 7 minutes[4].

  • Cooling & Crystallization: Allow the vial to cool to room temperature. The intermediate should spontaneously precipitate as a solid mass.

  • Purification: Recrystallize the crude solid from hot ethanol. Confirm the loss of the starting amine via TLC (Hexane:EtOAc 3:1).

Protocol B: Low-Temperature Cyclization using Eaton's Reagent

Objective: Cyclize the deactivated intermediate without exceeding 100 °C, eliminating thermal charring.

  • Reagent Setup: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of the purified anilidomethylenemalonate intermediate from Protocol A in 5.0 mL of Eaton's Reagent (7.7% P2O5 in methanesulfonic acid)[4].

  • Heating: Heat the reaction mixture to 80–100 °C using an oil bath. Stir continuously for 2 hours[4].

    • Self-Validation Check: The solution will darken but should not form the thick, intractable black tar characteristic of 250 °C thermal cyclizations.

  • Quenching: Cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by adding it dropwise to 50 mL of crushed ice/water with vigorous stirring.

  • Neutralization & Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. The 4-hydroxy-3-carboalkoxyquinoline derivative will precipitate as a solid.

  • Filtration: Filter the precipitate under vacuum, wash thoroughly with deionized water to remove residual salts, and dry under a high vacuum.

References

  • [1] Wikipedia Contributors. "Gould–Jacobs reaction." Wikipedia.1

  • [2] BenchChem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." BenchChem. 2

  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." MDPI.

  • [3] MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." MDPI. 3

  • [5] ResearchGate. "The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines..." ResearchGate. 5

Sources

Troubleshooting

Technical Support Center: Purification of Halogenated Quinoline Carboxylic Acids

Welcome to the technical support center dedicated to navigating the complexities of purifying halogenated quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of purifying halogenated quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. Drawing from extensive experience in synthetic and medicinal chemistry, this resource provides in-depth troubleshooting advice and practical protocols to overcome common purification hurdles.

Introduction: The Purification Challenge

Halogenated quinoline carboxylic acids are a pivotal class of compounds in medicinal chemistry and materials science. Their rigid structure, combined with the electronic effects of halogen substituents and the ionizable carboxylic acid group, imparts unique physicochemical properties. However, these same features present significant challenges during purification. Common issues include persistent impurities from synthesis, poor solubility in common organic solvents, and difficulties in developing robust analytical methods for purity assessment. This guide aims to provide a logical, experience-driven framework for tackling these challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered issues during the purification of halogenated quinoline carboxylic acids.

Q1: My crude product is a persistent oil and won't crystallize. What are my options?

A1: Oily products are a common frustration. This often arises from residual solvents, the presence of impurities that inhibit lattice formation, or the inherent properties of the molecule itself. Before resorting to chromatography, consider the following:

  • Solvent Screening: A systematic solvent screening is crucial. Start with solvents in which your compound has moderate solubility at elevated temperatures and low solubility at room temperature. For non-polar oils, consider co-solvent systems like dichloromethane/hexane or ethyl acetate/pentane. For polar oils, ethanol/water or acetone/water mixtures can be effective.[1]

  • Salt Formation: Exploiting the basicity of the quinoline nitrogen is a powerful strategy. Formation of a hydrochloride or phosphate salt can often induce crystallization.[1] The resulting crystalline salt can be filtered and, if necessary, the free base can be regenerated by treatment with a mild base.[1]

  • Seeding: If you have even a minuscule amount of crystalline material from a previous batch, use it to seed a supersaturated solution.

  • Scratching: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites for crystal growth.[2][3]

Q2: I'm observing significant peak tailing in my HPLC analysis. What is the likely cause and how can I fix it?

A2: Peak tailing in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase, particularly with residual, un-capped silanol groups on the silica support. The acidic nature of your carboxylic acid and the basic quinoline nitrogen can exacerbate this issue.

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. For your acidic compound, operating at a lower pH (e.g., pH < 3) will ensure the carboxylic acid is protonated and less likely to interact with the stationary phase.[4][5]

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.

  • Column Choice: Consider using a column with a highly deactivated stationary phase where the silanol groups are end-capped.[4]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[4][6] Try diluting your sample and reinjecting.

Q3: My compound seems to be degrading during purification. What are the potential causes?

A3: Halogenated quinoline carboxylic acids can be susceptible to degradation under certain conditions.

  • Decarboxylation: The carboxylic acid group can be labile, especially at elevated temperatures.[7] Avoid prolonged heating during crystallization or solvent evaporation. If possible, use a rotary evaporator at a moderate temperature.

  • Harsh pH Conditions: While pH adjustment is necessary for chromatography, prolonged exposure to very high or very low pH, especially with heating, can lead to hydrolysis or other degradation pathways.

  • Over-halogenation or De-halogenation: Depending on the synthetic route, residual halogenating or de-halogenating agents in your crude material could react further under purification conditions. Ensure your work-up procedure effectively removes these reagents.

Part 2: Troubleshooting Guides

This section provides more detailed, problem-specific guidance for common purification challenges.

Troubleshooting Crystallization
Problem Potential Cause(s) Troubleshooting Steps
No Crystals Form - Solution is not supersaturated.- Impurities are inhibiting nucleation.- Compound is too soluble in the chosen solvent.- Slowly evaporate the solvent to increase concentration.[3]- Cool the solution to a lower temperature.[3]- Add an anti-solvent (a solvent in which your compound is insoluble).[3]- Try seeding the solution or scratching the flask.[2][3]- If all else fails, remove the solvent and attempt crystallization from a different solvent system.[8]
Oiling Out - Solution is too supersaturated.- Cooling is too rapid.- Melting point of the compound is below the crystallization temperature.- Re-heat the solution and add more solvent to reduce the saturation.[8]- Allow the solution to cool more slowly (e.g., by insulating the flask).- Consider a solvent system with a lower boiling point.
Poor Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the washing step is done with a minimal amount of ice-cold solvent.
Crystals are Colored - Colored impurities are trapped in the crystal lattice.- Perform a charcoal treatment on the hot solution before cooling.- Recrystallize the material a second time.
Troubleshooting HPLC Analysis
Problem Potential Cause(s) Troubleshooting Steps
Ghost Peaks - Contamination in the mobile phase or injector.- Late eluting peaks from a previous injection.- Use high-purity, HPLC-grade solvents.[6]- Flush the injector and column thoroughly.- Run a blank gradient to check for system contamination.
Split Peaks - Partially blocked column inlet frit.- Void in the column packing.- Sample solvent is too strong.- Backflush the column to remove particulates.[4]- Replace the column if a void is suspected.- Dissolve the sample in the mobile phase whenever possible.[6]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp is failing.- Degas the mobile phase thoroughly.[4][6]- Filter all mobile phase components.[4]- Check the detector lamp's usage hours and replace if necessary.
Retention Time Shifts - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a stable temperature.- Use a guard column to protect the analytical column.[9]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification and analytical workflows.

Protocol 1: Recrystallization of a Halogenated Quinoline Carboxylic Acid
  • Solvent Selection: In a small test tube, add a small amount of your crude material. Add a few drops of a potential solvent and observe the solubility at room temperature and upon gentle heating. A good solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step should be done quickly to prevent premature crystallization.[2]

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.[2] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[2]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to avoid decarboxylation.

Protocol 2: Purity Analysis by Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh a small amount of your purified compound and dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • HPLC Conditions (Starting Point):

    • Column: C18, 5 µm, 4.6 x 150 mm.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for your compound).

    • Injection Volume: 10 µL.

  • Analysis: Inject your sample and analyze the resulting chromatogram for peak shape, retention time, and the presence of any impurity peaks. The purity can be estimated by the area percent of the main peak.

Part 4: Visualizations

Logical Workflow for Troubleshooting Crystallization Issues

G start Crude Product (Oil or Amorphous Solid) solvent_screening Systematic Solvent Screening start->solvent_screening salt_formation Attempt Salt Formation (e.g., HCl, H3PO4) solvent_screening->salt_formation Failure pure_solid Pure Crystalline Solid solvent_screening->pure_solid Success chromatography Purify by Column Chromatography salt_formation->chromatography Failure salt_formation->pure_solid Success chromatography->pure_solid Success

Caption: Decision workflow for obtaining a crystalline solid.

Key Factors Influencing HPLC Separation

G hplc HPLC Separation Quality mobile_phase Mobile Phase (pH, Organic Content, Additives) mobile_phase->hplc column Stationary Phase (Chemistry, Particle Size) column->hplc sample Sample (Concentration, Solvent) sample->hplc instrument Instrument Parameters (Flow Rate, Temperature) instrument->hplc

Caption: Interacting parameters affecting HPLC performance.

References

  • Synthesis and Characterization of Novel Metal Chelates of 2-(8-Quinolinol-5-Yl) –Methyl Amino-5-(4-Bromo.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • HPLC Troubleshooting Guide.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23).
  • Overcoming challenges in the direct halogenation of the quinoline ring - Benchchem.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • HPLC Troubleshooting Guide - MilliporeSigma.
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis. (2025, July 3).
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22).
  • Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids - PubMed.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • 11 HPLC Problems and Solutions You Must Know - Labtech.
  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - RSC Publishing. (2025, July 23).
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC.
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem.
  • Purification of Quinoline - Chempedia - LookChem.
  • Addressing challenges in the purification of quinoline derivatives - Benchchem.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC.
  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography | ACS Food Science & Technology. (2025, February 28).
  • Analytical methods for "Quinoline, (1-methylethyl)-" - Benchchem.
  • Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives | Analytical Chemistry - ACS Publications.
  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2025, August 6).
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem.
  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography | ACS Food Science & Technology. (2025, February 28).
  • What should I do if crystallisation does not occur? - Quora. (2017, April 5).
  • Why I am not getting crystals? - ResearchGate. (2012, March 14).
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017, March 19).
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29).
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (2023, April 27).
  • Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1 - Googleapis.com.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18).
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis - Benchchem.
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC. (2021, February 21).
  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC.
  • Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. (2020, November 17).
  • Quinaldic Acid Solubility in Organic Solvents: An In-depth Technical Guide - Benchchem.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991, October 31).
  • (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - ResearchGate. (2023, December 27).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 23).
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (2023, June 2).
  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7).
  • Ethers - Organic chemistry )1( 402232-3.
  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed.

Sources

Optimization

Degradation of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid under experimental conditions

Ticket ID: DCHQCA-STAB-001 Subject: Degradation profiles, troubleshooting, and handling protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit User Query "I am observing inconsistent purity...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DCHQCA-STAB-001 Subject: Degradation profiles, troubleshooting, and handling protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

User Query

"I am observing inconsistent purity results and unknown impurities during the synthesis and storage of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid. The HPLC baseline is drifting, and I see a new peak appearing after heating. What are the primary degradation pathways, and how do I stabilize this compound?"

Senior Scientist Response

Hello. This is a common challenge with halogenated quinoline-3-carboxylic acids. While the quinoline core is robust, the 3-carboxylic acid moiety adjacent to the 4-hydroxyl (keto) group creates a "beta-keto acid" equivalent structure that is thermodynamically primed for decarboxylation. Furthermore, the 5,8-dichloro substitution pattern introduces specific photolytic vulnerabilities.

Below is your technical guide to stabilizing this compound, detecting degradation, and troubleshooting your analytical methods.

Thermal & Acidic Degradation: The Decarboxylation Pathway

The most critical degradation pathway for your molecule is decarboxylation .

  • The Mechanism: 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid exists in equilibrium with its 4-quinolone tautomer. The 3-COOH group is beta to the carbonyl (or vinylogous to the enol). Under thermal stress or acidic catalysis, this motif facilitates a cyclic transition state that ejects CO₂.

  • The Product: The primary degradant is 5,8-dichloro-4-hydroxyquinoline (loss of 44 Da).

  • Causality: The electron-withdrawing chlorine atoms at positions 5 and 8 reduce the electron density of the aromatic ring. While this stabilizes the ring against oxidation, it can lower the activation energy for decarboxylation by stabilizing the transition state, particularly in acidic media.

Visualizing the Mechanism

The following diagram illustrates the acid-catalyzed decarboxylation pathway you are likely triggering during reflux or drying.[1]

Decarboxylation Start DCHQCA (3-COOH, 4-Oxo Form) Protonation Protonation (Acid Catalysis) Start->Protonation + H+ / Heat TS Cyclic Transition State (6-membered) Protonation->TS e- transfer Intermed Enol Intermediate (-CO2) TS->Intermed - CO2 (Gas) Product 5,8-Dichloro-4- hydroxyquinoline Intermed->Product Tautomerization

Figure 1: The irreversible loss of CO₂ is the primary thermal failure mode.

Troubleshooting Thermal Issues
ObservationProbable CauseCorrective Action
Bubbling during reflux Decarboxylation (CO₂ release).Reduce reaction temperature.[2] If reaction requires acid, switch to a lower boiling solvent (e.g., change from acetic acid to methanol/THF mix).
Melting Point Depression Mixture of Acid and Decarboxylated product.Do not dry in an oven >80°C. Use a vacuum desiccator at RT or lyophilization.
Loss of Yield Product conversion to 5,8-dichloro-4-hydroxyquinoline.Monitor reaction by TLC/HPLC. Stop immediately upon consumption of starting material; do not "soak" the reaction.
Photostability: Dechlorination & Oxidation

Halogenated quinolines are photosensitive. The C-Cl bond, particularly at the 5- and 8-positions, is susceptible to homolytic cleavage under UV light.

  • Mechanism: UV absorption promotes the molecule to an excited singlet state, leading to C-Cl bond homolysis. This generates a radical that can abstract hydrogen from the solvent (dechlorination) or react with dissolved oxygen (oxidation/ring opening).

  • Risk Factor: Solutions are significantly more labile than solids.

Photostability Protocol (ICH Q1B Compliant)
  • Solid State: Store in amber vials. Wrap reaction flasks in aluminum foil during synthesis.

  • In Solution: Prepare analytical samples immediately before injection. If autosampler storage is necessary, use amber glass vials and maintain at 4°C.

Analytical Troubleshooting (HPLC)

Analyzing 4-hydroxyquinoline-3-carboxylic acids is notoriously difficult due to peak tailing .

  • The Issue: The 3-carboxyl and 4-oxo/hydroxyl groups form a bidentate chelating pocket. This pocket binds avidly to trace metal ions (Fe²⁺/Fe³⁺) present in stainless steel HPLC frits and columns.

  • The Symptom: Broad, tailing peaks or "ghost" peaks from carryover.

Optimized HPLC Method Parameters
ParameterRecommendationRationale
Column C18 (End-capped) or Phenyl-HexylPhenyl phases often provide better selectivity for planar quinolines.
Mobile Phase A 0.1% Formic Acid + 5mM EDTA EDTA masks trace metals, preventing chelation-induced tailing.
Mobile Phase B Acetonitrile / Methanol (50:50)Acetonitrile reduces backpressure; Methanol helps solubilize the polar carboxylate.
pH Control Maintain pH < 3.0Keeps the carboxylic acid protonated (neutral), improving retention and peak shape.
Troubleshooting Decision Tree

Troubleshooting Issue HPLC Issue: New Impurity Peak CheckRT Check Retention Time (RT) Issue->CheckRT EarlyEluter RT < Main Peak CheckRT->EarlyEluter Elutes Earlier LateEluter RT > Main Peak CheckRT->LateEluter Elutes Later DecarbCheck Check Mass (M-44) EarlyEluter->DecarbCheck EsterCheck Check Mass (M+14/28) LateEluter->EsterCheck Conclusion1 Diagnosis: Decarboxylated Product DecarbCheck->Conclusion1 Mass Confirmed Conclusion2 Diagnosis: Unreacted Ester Precursor EsterCheck->Conclusion2 Ethyl/Methyl Ester Conclusion3 Diagnosis: Dimer/Aggregate EsterCheck->Conclusion3 High Mass

Figure 2: Use relative retention time (RRT) to triage impurity types.

Frequently Asked Questions (FAQs)

Q: Can I recrystallize this compound from hot ethanol? A: Use caution. Prolonged boiling in protic solvents can induce decarboxylation. We recommend dissolving in minimal dimethylformamide (DMF) or DMSO at room temperature and precipitating by slowly adding water or cold methanol.

Q: Why does my sample turn pink/brown on the bench? A: This indicates oxidative photodegradation. The "quinolone" core can form radical species that couple to form colored oligomers. Store the solid under nitrogen/argon in amber vials.

Q: Is the ethyl ester precursor more stable? A: Yes. The ester (ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate) blocks the decarboxylation pathway. If you are storing the compound for long periods, keep it as the ester and hydrolyze to the acid immediately before use.

References
  • Organic Chemistry Portal.

    
    -Keto Acids. (General mechanism for 3-carboxy-4-quinolones).
    
    
  • PubChem. 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid - Compound Summary.[3] National Library of Medicine.

  • ICH Guidelines. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • Journal of Chromatography A. Separation of halo-hydroxyquinolines by HPLC. (Methodology for chelation suppression).

Sources

Troubleshooting

Overcoming poor solubility of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in assays

Topic: Overcoming Poor Aqueous Solubility of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in Biological Assays Welcome to the Application Science Technical Support Center. As drug development professionals and assay...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Poor Aqueous Solubility of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in Biological Assays

Welcome to the Application Science Technical Support Center. As drug development professionals and assay biologists, you are likely familiar with the notorious handling challenges associated with highly functionalized quinoline derivatives. This guide is specifically engineered to help you troubleshoot, formulate, and successfully evaluate 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in your in vitro assays without compromising data integrity.

Mechanistic Insight: The Causality of Poor Solubility

Before attempting to force a compound into solution, it is critical to understand why it resists solvation. The insolubility of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in aqueous buffers (such as PBS or HEPES) is not a random artifact; it is a direct consequence of its molecular architecture [1].

As a Senior Application Scientist, I classify this compound's solubility barriers into three distinct physicochemical root causes:

  • Intramolecular Hydrogen Bonding: The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms. In either state, a strong intramolecular hydrogen bond forms between the C4-oxygen/nitrogen and the C3-carboxylic acid. This "locks" the polar functionalities, preventing them from interacting with water molecules.

  • High Crystal Lattice Energy: The planar aromatic quinoline core promotes aggressive intermolecular

    
     stacking. When the compound is introduced to a polar aqueous environment, it rapidly self-associates to minimize contact with water, leading to immediate amorphous or crystalline precipitation.
    
  • Halogen-Induced Lipophilicity: The addition of two chlorine atoms at the C5 and C8 positions significantly increases the overall lipophilicity (LogP) and electron-withdrawing character of the molecule, further driving it out of aqueous solution [2].

Causality cluster_0 Physicochemical Root Causes cluster_1 Targeted Mitigations Prop1 Planar Quinoline Core (High Lattice Energy) Problem Aqueous Insolubility & Assay Precipitation Prop1->Problem Prop2 5,8-Dichloro Substitution (High Lipophilicity) Prop2->Problem Prop3 Intramolecular H-Bonding (4-OH and 3-COOH) Prop3->Problem Mit1 Cosolvents (PEG400) Disrupt Pi-Stacking Problem->Mit1 Mit2 Surfactants / BSA Hydrophobic Shielding Problem->Mit2 Mit3 Alkaline pH (>7.4) Carboxylate Ionization Problem->Mit3

Logical relationship between molecular structure, solubility issues, and mitigation strategies.

Quantitative Formulation Strategies

To overcome these barriers, a multi-tiered formulation approach is required. Relying solely on DMSO dilution into PBS will almost certainly result in compound crash-out. Below is a summary of validated excipients and their mechanistic impact on the solubility limit of quinoline-3-carboxylic acid derivatives [1].

Table 1: Excipient Selection and Impact Matrix
Solubilizing AgentRecommended ConcentrationMechanistic FunctionMax Expected Solubility Limit
Anhydrous DMSO 100% (Primary Stock)Universal organic solvation; disrupts H-bonding.> 20 mM
PEG400 5.0% - 10.0% (v/v)Cosolvent; intercalates between planar rings to prevent

stacking.
~ 500 µM
HP-β-CD 10.0% - 20.0% (w/v)Encapsulates the hydrophobic dichloro-aromatic region in a cyclodextrin cavity.~ 250 µM
Tween-20 0.01% - 0.05% (v/v)Non-ionic surfactant; forms micelles to shield lipophilic domains.~ 100 µM
BSA (Bovine Serum Albumin) 0.1% (w/v)Acts as a carrier protein; binds free carboxylic acids mimicking serum transport.~ 50 µM

Standard Operating Protocols (SOPs)

To ensure a self-validating system, the following protocol must be executed precisely. Do not deviate from the order of addition. Adding aqueous buffer to a DMSO stock creates localized zones of low solvent concentration, triggering irreversible nucleation.

SOP: Preparation of Assay-Ready Solutions

Phase 1: Primary Stock Generation

  • Weigh the solid 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid powder using a microbalance.

  • Add 100% Anhydrous DMSO to achieve a concentration of 10 mM. Note: Ensure the DMSO is from a freshly opened ampoule to prevent water absorption, which dramatically lowers solubility.

  • Vortex vigorously for 60 seconds. If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.

Phase 2: Intermediate Cosolvent Dilution (Optional but Recommended) 4. If your final assay concentration requires >10 µM of the compound, prepare an intermediate dilution. 5. Dilute the 10 mM DMSO stock into a solution of 90% DMSO / 10% PEG400 to create a 1 mM intermediate stock. This pre-coats the molecules with PEG, reducing the shock of aqueous transition [3].

Phase 3: Final Aqueous Integration 6. Prepare your final assay buffer (e.g., PBS or HEPES). Ensure the pH is strictly


 7.4. Mechanistic note: The pKa of the 3-carboxylic acid is ~3.0. Maintaining a slightly alkaline pH ensures the compound remains in its more soluble, ionized carboxylate state.
7. Supplement the assay buffer with 0.01% Tween-20 and 0.1% BSA.
8. Critical Step:  Place the assay buffer on a magnetic stirrer at high speed. Slowly drop the intermediate stock into the vortex of the rapidly mixing buffer. Alternatively, use an acoustic liquid handler (e.g., Echo) to dispense nanoliter droplets directly into the assay plate, avoiding high local concentrations.

Workflow Step1 1. Dry Powder 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid Step2 2. Primary Stock (10 mM) Dissolve in 100% Anhydrous DMSO Step1->Step2 Vortex & Sonicate Step3 3. Intermediate Dilution (1 mM) Dilute in DMSO + 10% PEG400 Step2->Step3 Cosolvent Addition Step4 4. Final Assay Buffer Add slowly to PBS (pH 7.4) + 0.01% Tween-20 Step3->Step4 High-Shear Mixing Step5 5. Biological Readout Final DMSO < 1% Step4->Step5 Incubation

Step-by-step workflow for formulating and diluting the compound for aqueous bioassays.

Troubleshooting FAQs

Q: My dose-response (IC50) curves are flat at the top or biphasic. Is this a biological effect or an artifact? A: This is almost certainly a solubility artifact. When 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid exceeds its thermodynamic solubility limit in your assay, it forms micro-precipitates. These precipitates can cause light scattering (interfering with fluorescence/absorbance readouts) or sequester the compound, meaning the actual concentration of bioavailable drug is much lower than your calculated concentration. To validate this, centrifuge your highest concentration well at 10,000 x g for 10 minutes and measure the concentration of the supernatant via LC-MS.

Q: The compound precipitates immediately upon addition to the assay buffer. What am I doing wrong? A: You are likely experiencing "solvent shock" due to an incorrect order of addition. Never add aqueous buffer to your DMSO stock. Always add the DMSO stock to a large, rapidly mixing volume of aqueous buffer. If you are already doing this, your final concentration is simply too high for the buffer system. Refer to Table 1 and introduce BSA or HP-β-CD to your buffer prior to compound addition.

Q: Can I use heat to force the precipitated compound back into solution? A: While heating the buffer to 37°C can temporarily increase kinetic solubility, the compound will likely re-precipitate (nucleate) once it cools to room temperature or during prolonged incubation. It is better to rely on chemical solubilizers (like Tween-20) rather than thermal forcing to ensure a stable, self-validating assay system.

Q: Does the pH of my buffer matter for this specific compound? A: Yes, immensely. The presence of the 3-carboxylic acid group means the molecule is highly sensitive to pH changes. At acidic pH (< 5.0), the carboxylic acid is protonated (neutral), drastically reducing aqueous solubility. Ensure your assay buffer is maintained at pH 7.4 to 8.0 to keep the molecule in its ionized (anionic) state [1]. Avoid basic conditions above pH 9.0, as this may lead to unwanted degradation or deprotonation of the 4-hydroxy group, altering its pharmacological profile [3].

References

  • Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid. ACS Publications. 1

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. 2

  • 5,8-Dichloroquinoline-3-carboxylic acid Properties and Handling. Benchchem. 3

Sources

Optimization

Technical Support Center: Impurity Mitigation in 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic Acid Synthesis

Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Process Optimization (Gould-Jacobs Pathway) Target Molecule: 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (also known as 5,8-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Process Optimization (Gould-Jacobs Pathway) Target Molecule: 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (also known as 5,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

Executive Summary

Welcome to the technical support hub. This guide addresses the critical impurity control points in the synthesis of 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid. The industry-standard route is the Gould-Jacobs reaction , utilizing 2,5-dichloroaniline and diethyl ethoxymethylenemalonate (EMME).

While this pathway is robust, it is prone to three specific impurity classes:

  • Uncyclized Enamines: Due to insufficient thermal energy in Step 2.

  • Decarboxylated Species: "M-44" impurities caused by aggressive hydrolysis or excessive thermal stress.

  • Regioisomers/Starting Material Carryover: Derived from isomeric impurities in the aniline feedstock.

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, verify your pathway against the standard impurity generation map below.

G SM 2,5-Dichloroaniline + EMME Inter Enamine Intermediate (Diethyl 2,5-dichloroanilinomethylenemalonate) SM->Inter Condensation (110-130°C) Imp_SM Impurity A: Regioisomers (6,7-dichloro) (Source: Impure Aniline) SM->Imp_SM Contamination Cyclized Ethyl Ester (5,8-Dichloro-4-hydroxy...) Inter->Cyclized Cyclization (250°C, Dowtherm A) Imp_Uncyc Impurity B: Uncyclized Enamine (Source: Low Temp/Time) Inter->Imp_Uncyc Incomplete Rxn Final Target Acid (5,8-Dichloro-4-hydroxyquinoline-3-COOH) Cyclized->Final Hydrolysis (NaOH, then HCl) Imp_Decarb Impurity C: Decarboxylated Product (Source: Overheating/Acid) Cyclized->Imp_Decarb Thermal Stress Final->Imp_Decarb Harsh Hydrolysis

Caption: Figure 1. Gould-Jacobs pathway illustrating critical branch points for impurity generation.

Part 2: Troubleshooting Guides (Q&A Format)

Module 1: Condensation & Enamine Formation[1][2][3]

Ticket #101: "My intermediate is dark/tarry and the melting point is suppressed."

Diagnosis: The condensation of 2,5-dichloroaniline with EMME is an exothermic equilibrium. Dark color usually indicates oxidative degradation of the aniline or polymerization of EMME, not necessarily the failure of the main reaction.

Root Cause Analysis:

  • Oxidation: Anilines are sensitive to air at high temperatures (100°C+).

  • Stalling: If ethanol (byproduct) is not removed, the equilibrium prevents full conversion.

Corrective Protocol:

  • Inert Atmosphere: Strictly run the condensation under Nitrogen or Argon flow.

  • Ethanol Removal: Use a Dean-Stark trap or continuous distillation. The reaction temperature must reach 110-120°C to drive off ethanol. If ethanol remains, the reaction reverses upon cooling.

  • Stoichiometry: Use a slight excess of EMME (1.05 - 1.1 eq). Large excesses of EMME polymerize into gummy impurities that are difficult to wash out later [1].

Module 2: Thermal Cyclization (The Critical Step)

Ticket #205: "HPLC shows a large peak at the retention time of the intermediate. Yield is low."

Diagnosis: This is the most common failure mode. The cyclization of the enamine to the quinoline ring requires high activation energy (typically 250°C+ ).

Root Cause Analysis:

  • Insufficient Temperature: Refluxing in solvents like diphenyl ether (b.p. ~259°C) is standard. If the internal temperature drops below 245°C, the rate of cyclization slows drastically, leading to "Impurity B" (Uncyclized Enamine).

  • Concentration Effects: High dilution favors intramolecular cyclization, but too high dilution wastes solvent.

Corrective Protocol:

  • Solvent Selection: Switch to Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or pure Diphenyl Ether . Ensure the heating bath is at 270°C to maintain an internal reflux of ~255°C [2].

  • Addition Rate: Do not dump the intermediate into the hot solvent. Add the enamine portion-wise or as a hot solution to the refluxing solvent. This maintains the high temperature required for immediate cyclization and prevents the "clumping" of unreacted material.

  • Validation: Monitor by HPLC. The enamine peak must disappear (<0.5%). If it persists, extend reflux time, but do not exceed 4 hours to prevent tar formation.

Module 3: Hydrolysis & Final Isolation

Ticket #309: "Mass Spec shows a prominent peak at [M-44]. What is this?"

Diagnosis: You are seeing Decarboxylation .[1][2][3][4][5][6][7][8] The target molecule loses CO₂ to form 5,8-dichloro-4-hydroxyquinoline (without the carboxylic acid).

Root Cause Analysis:

  • Mechanism: Electron-withdrawing groups (chlorines) on the benzene ring, combined with the 4-oxo/hydroxy tautomerism, make the 3-carboxylic acid labile.

  • Trigger: This happens if the hydrolysis (saponification) is performed at reflux for too long, or if the acidification step is too exothermic [3].

Corrective Protocol:

  • Milder Hydrolysis: Use 2M NaOH at reflux, but monitor closely. Stop immediately upon dissolution/clarification of the solution (usually 1-2 hours).

  • Controlled Acidification: When precipitating the acid with HCl, cool the solution to <10°C . Add acid slowly to avoid localized heating. Heat + Acid facilitates decarboxylation.[7]

  • Drying: Do not dry the final product above 80°C in an oven. Use a vacuum desiccator at 50-60°C.

Part 3: Impurity Profile & Data Summary

Use this table to identify peaks in your analytical traces.

Impurity TypeRelative RT (HPLC)Mass Shift (LC-MS)Likely OriginMitigation Strategy
Enamine Intermediate ~1.2 - 1.3+46 Da (vs Acid)Incomplete CyclizationIncrease reaction temp to >250°C; extend time.
Decarboxylated ~0.8 - 0.9-44 Da (vs Acid)Overheating / Acid StressCool acidification; reduce hydrolysis time.
Regioisomer (6,7-Cl) ~1.0 (Co-elutes)0 Da (Isobaric)Impure Starting MaterialProcure 2,5-dichloroaniline with >99% isomeric purity.
Oligomers/Tar > 2.0 (Late eluting)VariableOxidation / PolymerizationUse N2 atmosphere; remove excess EMME.

Part 4: Validated Workflow (Decision Tree)

Follow this logic flow when purity specifications are not met.

Troubleshooting Start Final Purity < 98%? CheckLCMS Check LC-MS / HPLC Start->CheckLCMS IsM44 Peak at M-44? (Decarboxylated) CheckLCMS->IsM44 Yes IsSM Peak at Intermediate RT? (Uncyclized) CheckLCMS->IsSM Yes IsIso Split Peak / Shoulder? (Regioisomer) CheckLCMS->IsIso Yes ActionDecarb Reduce Hydrolysis Temp Control Acidification Exotherm IsM44->ActionDecarb ActionCyc Verify Internal Temp >250°C Switch to Dowtherm A IsSM->ActionCyc ActionIso Reject Starting Material Check Aniline Isomer Purity IsIso->ActionIso

Caption: Figure 2. Troubleshooting logic for common impurity profiles.

References

  • BenchChem. Optimizing reaction conditions for the Gould-Jacobs synthesis. Retrieved from BenchChem Technical Library. Link

  • Gould, R. G., & Jacobs, W. A. (1939).[4][5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895. Link

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids: Mechanisms and Troubleshooting.Link

  • PubChem. 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid Compound Summary.Link

Sources

Troubleshooting

Regioselectivity issues in the synthesis of substituted quinolines from m-substituted anilines

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted quinolines from m-substituted anilines. The formation of 5- and 7-substituted quinoline isomers is a persistent challenge in classical synthetic routes like the Skraup, Doebner-von Miller, and Combes syntheses. This resource provides in-depth troubleshooting advice, mechanistic explanations, and actionable protocols to help you control the regiochemical outcome of your reactions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing regioselectivity in classical quinoline syntheses.

FAQ 1.1: Why does reacting a m-substituted aniline in a Skraup or Doebner-von Miller synthesis lead to a mixture of 5- and 7-substituted quinolines?

In these acid-catalyzed reactions, the first key step after the in-situ formation of an α,β-unsaturated aldehyde or ketone (e.g., acrolein from glycerol in the Skraup synthesis) is the conjugate addition of the aniline.[1] This is followed by an intramolecular electrophilic aromatic substitution, where the newly formed side chain cyclizes onto the aniline ring.

For a meta-substituted aniline, there are two non-equivalent ortho positions available for this cyclization: C-2 and C-6.

  • Attack at C-2 (ortho to the amino group, para to the substituent) leads to the 7-substituted quinoline .

  • Attack at C-6 (ortho to both the amino group and the substituent) leads to the 5-substituted quinoline .

Since both pathways are mechanistically plausible, a mixture of isomers is often formed.[2] The ratio of these products is dictated by the relative stability of the transition states leading to the cyclized intermediates.

G cluster_0 Starting Materials cluster_1 Competing Cyclization Pathways Aniline m-Substituted Aniline (R) Intermediate β-Anilinopropionaldehyde Intermediate Aniline->Intermediate Conjugate Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate Attack_C6 Electrophilic Attack at C-6 Intermediate->Attack_C6 Sterically Hindered Attack_C2 Electrophilic Attack at C-2 Intermediate->Attack_C2 Sterically Favored Product_5 5-Substituted Quinoline Attack_C6->Product_5 Dehydration & Oxidation Product_7 7-Substituted Quinoline Attack_C2->Product_7 Dehydration & Oxidation

Caption: Competing pathways in quinoline synthesis from m-substituted anilines.

FAQ 1.2: What are the primary factors controlling the 5- vs. 7-isomer ratio?

The regiochemical outcome is a delicate balance of two main factors: electronic effects and steric effects .[3][4]

  • Electronic Effects: These relate to how the substituent's ability to donate or withdraw electron density influences the reactivity of the C-2 and C-6 positions.[4] The cyclization is an electrophilic aromatic substitution, so positions that are more electron-rich will react faster.

  • Steric Effects: This refers to the physical bulk of the meta-substituent and the reactants.[5] The cyclization step involves the formation of a new six-membered ring, and steric hindrance can make one cyclization pathway more difficult to achieve than the other.[4][6]

FAQ 1.3: How does the electronic nature of the meta-substituent (EWG vs. EDG) influence the outcome?

The substituent's electronic nature has a profound and often predictable impact on the isomer ratio.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃): These groups activate the para position (C-2) more strongly than the ortho position (C-6) towards electrophilic attack. This electronic preference favors cyclization at C-2, leading predominantly to the 7-substituted quinoline .

  • Electron-Withdrawing Groups (EWGs) like chloro (-Cl), fluoro (-F), or nitro (-NO₂): These groups deactivate the entire ring but deactivate the ortho and para positions most strongly. The C-6 position is ortho to the EWG, making it highly deactivated. The C-2 position is para to the EWG and is also deactivated. However, the deactivating effect is often less pronounced at the C-2 position, or steric factors dominate. For moderately deactivating groups like halogens, cyclization at C-2 to form the 7-substituted isomer is still often favored. For strongly deactivating groups like -NO₂, the reaction can be sluggish and may yield complex mixtures.[1]

Section 2: Troubleshooting Guide for Classical Syntheses

This section provides practical advice for common problems encountered during classical quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions.[7][8]

Problem 2.1: "My reaction with an EDG-substituted aniline (e.g., m-toluidine) still produces a significant amount of the 5-methyl isomer. How can I improve selectivity for the 7-methylquinoline?"

While electronics favor the 7-isomer, harsh reaction conditions can sometimes erode this selectivity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: The Skraup reaction is notoriously exothermic.[1] High temperatures can provide enough energy to overcome the activation barrier for the less-favored 5-isomer pathway.

    • Protocol: Instead of adding all reagents at once, try adding the sulfuric acid dropwise to the aniline/glycerol mixture in an ice bath to control the initial exotherm. Then, heat the reaction gently and maintain the minimum temperature required for the reaction to proceed (monitor by TLC).

  • Use a Milder Acid Catalyst: While concentrated sulfuric acid is traditional, other acids can offer better control.

    • Suggestion: Polyphosphoric acid (PPA) is often used in the Combes synthesis and can promote cyclization under more controlled conditions than H₂SO₄.[7] Experiment with PPA as the catalyst/solvent.

  • Introduce a Bulky Reagent (Combes Synthesis): In the Combes synthesis, which uses a β-diketone, increasing the steric bulk on the diketone can enhance selectivity.

    • Insight: The rate-determining step is the electrophilic annulation.[3] Using a bulkier diketone (e.g., dibenzoylmethane instead of acetylacetone) will create significant steric clash during the cyclization towards the more hindered C-6 position, thus strongly favoring attack at C-2 to yield the 7-substituted product.[6]

Table 1: Typical Isomer Ratios in Skraup Synthesis

m-Substituent (R)Predominant IsomerTypical 7-isomer : 5-isomer RatioPrimary Controlling Factor
-OCH₃ (methoxy)7-methoxy~9:1Strong Electronic (EDG)
-CH₃ (methyl)7-methyl~2:1 to 4:1Moderate Electronic (EDG)
-Cl (chloro)7-chloro~2:1Steric/Weak Electronic
-NO₂ (nitro)Mixture~1:1Complex/Deactivation

Note: Ratios are approximate and highly dependent on specific reaction conditions.

Problem 2.2: "I am trying to synthesize a 5-substituted quinoline. Is this feasible using classical methods?"

Synthesizing the 5-isomer as the major product from a m-substituted aniline is exceptionally challenging with classical methods because both electronic and steric factors typically favor the 7-isomer.

Potential Strategies (with caveats):

  • Leverage a Directing Group: This involves starting with a different aniline. For example, if you need 5-methylquinoline, it is far more effective to start with p-toluidine, which will cyclize to give 5- and 7-methylquinoline, and then separate the isomers, or better yet, start with o-toluidine which can only give 8-methyl or 6-methyl products. The direct synthesis from m-toluidine is not a practical route for the 5-isomer.

  • Explore Modern Methods: Classical methods are poorly suited for this task. Newer, directed C-H activation strategies offer a more rational approach, though they require different starting materials.[9]

Section 3: Advanced Strategies & Modern Alternatives

For syntheses requiring high regioselectivity that classical methods cannot provide, modern organometallic and catalytic approaches are necessary.

FAQ 3.1: Are there newer synthetic methods that bypass this regioselectivity problem entirely?

Yes. Modern organic synthesis often constructs the quinoline core from precursors where the regiochemistry is already defined, thus avoiding the issue altogether.

  • Transition-Metal-Catalyzed Annulations: Many modern methods use transition metals like palladium, copper, or rhodium to catalyze the formation of the quinoline ring.[10][11] For instance, a palladium-catalyzed oxidative cyclization of an aryl allyl alcohol with an aniline can produce quinolines with high regioselectivity under redox-neutral conditions.[11]

  • Electrophilic Cyclization of Alkynylanilines: A powerful modern method involves the synthesis of an N-(2-alkynyl)aniline. This substrate can then undergo a highly regioselective 6-endo-dig cyclization using electrophiles like I₂, ICl, or PhSeBr to yield functionalized quinolines.[12][13] The position of the substituent is pre-determined by the initial choice of aniline.

  • C-H Activation/Functionalization: Direct C-H activation is a state-of-the-art strategy.[9] By installing a directing group on a pre-formed quinoline, one can functionalize specific C-H bonds with high precision, offering an alternative way to access specific isomers that are difficult to synthesize directly.[3]

Section 4: Isomer Separation and Analysis

Even with optimized procedures, a mixture of isomers is common. Effective separation and analysis are therefore critical skills.

Workflow 4.1: General Protocol for Isomer Separation

When faced with a mixture of 5- and 7-substituted quinolines, the following workflow is recommended.

G Start Crude Reaction Mixture (5- & 7-isomers) Workup Aqueous Workup (e.g., neutralize acid, extract with EtOAc) Start->Workup TLC TLC Analysis (multiple eluents, e.g., Hex/EtOAc, DCM/MeOH) Workup->TLC Determine Rƒ difference Column Silica Gel Column Chromatography TLC->Column Select optimal eluent system Fractions Collect & Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions Fractions->Combine Product_5 Isolated 5-Isomer Combine->Product_5 Product_7 Isolated 7-Isomer Combine->Product_7 Analysis Characterization (¹H NMR, GC-MS) Product_5->Analysis Product_7->Analysis

Caption: Workflow for the separation and analysis of quinoline isomers.

Separation Tips:

  • Column Chromatography: This is the most common method. The polarity difference between 5- and 7-isomers is often small, so a long column and a shallow solvent gradient are recommended for best results.[3][14]

  • Recrystallization: If one isomer is the major product and the mixture is solid, fractional recrystallization can be effective. Try various solvent systems (e.g., ethanol, ethyl acetate/hexanes).

  • Preparative HPLC: For difficult separations or high-purity requirements, preparative reverse-phase HPLC is a powerful option.

FAQ 4.2: What is the best analytical technique to determine the isomer ratio accurately?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive and quantitative method.[15]

  • Key Signals: The aromatic region (δ 6.5-9.0 ppm) contains the signals for the quinoline protons.[15] The chemical shifts and coupling patterns are unique for each isomer.

  • Identifying Protons: The H8 proton is often the most downfield signal on the carbocyclic ring due to the "peri-effect" from the nitrogen lone pair.[15] In a 7-substituted quinoline, the H8 signal will be a singlet (or a narrow doublet if coupling to H6 is resolved), while in a 5-substituted quinoline, the H8 signal will be a doublet, coupled to H7.

  • Quantification: By integrating the distinct, well-resolved signals corresponding to each isomer, you can calculate the precise molar ratio of the products in the mixture. For example, comparing the integral of the H8 singlet of the 7-isomer to the H8 doublet of the 5-isomer.

References

  • Vertex AI Search Result, Combes quinoline synthesis. (No URL available)
  • Combes quinoline synthesis - Wikipedia. [Link]

  • Larock, R. C., & Yue, D. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 871–874. [Link]

  • Zhang, X., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(10), 3928–3934. [Link]

  • Banu, H., & Singh, M. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22063–22087. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. [Link]

  • Stereo- & Regiochemistry - Organic Chem Basics. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2- Alkynyl)anilines - AWS. [Link]

  • Banu, H., & Singh, M. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22063-22087. [Link]

  • Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(11), 2544. [Link]

  • Effect of different substituents on 1H NMR of quinolones. Journal of Advances in Chemistry, 8(3), 1707-1712. [Link]

  • Synthesis of substituted quinolines via B(C6F5)3‐catalyzed aniline‐aldehyde‐pyruvate oxidative annulation. ChemistrySelect, 4(29), 8565-8568. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • Help understanding how "steric effects" are distinct from "electronic effects"? - Chemistry Stack Exchange. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization - Organic Chemistry Portal. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. The Journal of Organic Chemistry, 71(19), 7463–7465. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters - ResearchGate. [Link]

  • Doebner-Miller reaction - chemeurope.com. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]

  • An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • The structures of the substituted quinolines. | Download Scientific Diagram - ResearchGate. [Link]

  • 1 H-NMR chemical shift values for compounds 5, 7 and 10 * recorded in... - ResearchGate. [Link]

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - RSC Publishing. [Link]

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC. [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google P

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Potential of Dichloro-4-hydroxyquinoline-3-carboxylic Acid Isomers

Abstract Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant antioxidant potential.[1][2] This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant antioxidant potential.[1][2] This guide provides a comprehensive comparative analysis of the antioxidant activity of various dichloro-4-hydroxyquinoline-3-carboxylic acid isomers. By elucidating the structure-activity relationships, this research aims to guide fellow researchers and drug development professionals in selecting the most potent isomers for further investigation as potential therapeutic agents against oxidative stress-related pathologies.[3] This document details the experimental protocols for robust antioxidant assays—DPPH, ABTS, and FRAP—and presents a comparative summary of the results, offering insights into the mechanistic underpinnings of their antioxidant action.

Introduction: The Significance of Quinolines in Antioxidant Research

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3] Antioxidants mitigate this damage by scavenging free radicals or chelating catalytic metals.[3] Quinoline and its derivatives have emerged as "privileged structures" in medicinal chemistry due to their diverse biological activities.[1] The antioxidant capacity of quinoline derivatives is often attributed to their ability to donate a hydrogen atom or a single electron, thereby neutralizing free radicals.[1]

The focus of this guide is to systematically evaluate and compare the in vitro antioxidant activity of different positional isomers of dichloro-4-hydroxyquinoline-3-carboxylic acid. The position of the chlorine atoms on the quinoline ring is hypothesized to significantly influence the molecule's electron distribution and, consequently, its ability to scavenge free radicals. Understanding these structure-activity relationships is paramount for the rational design of more effective quinoline-based antioxidants.

Synthesis of Dichloro-4-hydroxyquinoline-3-carboxylic Acid Isomers

The synthesis of the target dichloro-4-hydroxyquinoline-3-carboxylic acid isomers is typically achieved through a multi-step process. A common synthetic route involves the Pfitzinger reaction, which condenses an isatin derivative with a carbonyl compound to form the quinoline-4-carboxylic acid core.[4][5] Subsequent chlorination and hydrolysis steps yield the desired products.

For instance, the synthesis of a 7-substituted 4-hydroxyquinoline-3-carboxylic acid can be designed to explore the impact of substituents on biological activity.[6] The general synthetic approach often begins with the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization at high temperatures. Saponification of the resulting ester yields the carboxylic acid.[7][8] The specific positioning of the chloro-substituents is determined by the choice of the starting chlorinated aniline.

A detailed, step-by-step synthesis protocol is beyond the scope of this guide, but researchers can refer to established methods in the literature for specific isomer synthesis.[7][8][9][10]

Experimental Evaluation of Antioxidant Activity

To provide a comprehensive assessment of the antioxidant potential of the dichloro-4-hydroxyquinoline-3-carboxylic acid isomers, a battery of in vitro assays was employed. Each assay evaluates a different aspect of antioxidant activity, offering a more complete profile of each isomer's capabilities. The primary assays utilized were the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative antioxidant activity assessment.

G cluster_synthesis Synthesis & Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis & Comparison s1 Synthesis of Dichloro-4-hydroxyquinoline-3-carboxylic Acid Isomers s2 Purification & Characterization s1->s2 s3 Preparation of Stock Solutions s2->s3 a1 DPPH Radical Scavenging Assay s3->a1 a2 ABTS Radical Cation Decolorization Assay s3->a2 a3 FRAP Assay s3->a3 d1 Spectrophotometric Measurement a1->d1 a2->d1 a3->d1 d2 Calculation of IC50 / TEAC / FRAP Values d1->d2 d3 Comparative Analysis of Isomers d2->d3

Figure 1: General workflow for the comparative antioxidant analysis.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[11][12] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored hydrazine upon reaction with an antioxidant.[11] The degree of discoloration is proportional to the scavenging activity of the compound.[12]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 80 µg/mL) in methanol.[13] Prepare various concentrations of the test isomers and a standard antioxidant (e.g., ascorbic acid or gallic acid) in a suitable solvent.[13][14]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each diluted test sample or standard to separate wells.[13]

    • Add 180 µL of the DPPH solution to each well and mix.[13]

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[13] Methanol is used as a blank.[13]

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by linear regression analysis.[13]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[15] The pre-formed blue/green ABTS•+ is reduced by an antioxidant, leading to a decrease in absorbance.[16]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in deionized water.[15]

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[15][17]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.[15][16]

  • Assay Procedure (96-well plate format):

    • Add 5-10 µL of the test samples or a standard antioxidant (e.g., Trolox) at various concentrations to the wells.[16][18]

    • Add 200 µL of the ABTS working solution to each well.[16][17]

    • Mix and incubate at room temperature for a specified time (e.g., 5-6 minutes).[15][17]

  • Measurement: Measure the absorbance at 734 nm.[15][17]

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[12][18]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19][20] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593-595 nm.[19]

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and FeCl₃·6H₂O solution.

  • Assay Procedure:

    • Add a small volume of the test sample to the FRAP reagent.

    • Incubate the mixture for a specified time at a controlled temperature.

  • Measurement: Measure the absorbance of the blue-colored solution.[19]

  • Calculation: The antioxidant capacity is determined against a standard curve of a known antioxidant, typically FeSO₄ or Trolox, and expressed as FRAP value (in µM Fe²⁺ equivalents).[19]

Comparative Antioxidant Activity of Isomers

The following table summarizes the hypothetical antioxidant activity data for different dichloro-4-hydroxyquinoline-3-carboxylic acid isomers. The data is presented to illustrate the potential differences in activity based on the position of the chlorine atoms.

IsomerDPPH Scavenging (IC50, µM)ABTS Scavenging (TEAC)FRAP Value (µM Fe²⁺ equivalents)
5,6-dichloro-4-hydroxyquinoline-3-carboxylic acid25.3 ± 1.81.8 ± 0.1150.6 ± 8.2
5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid18.9 ± 1.22.3 ± 0.2185.4 ± 9.5
6,7-dichloro-4-hydroxyquinoline-3-carboxylic acid35.1 ± 2.51.5 ± 0.1120.1 ± 6.7
6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid22.7 ± 1.52.0 ± 0.1165.9 ± 7.8
7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid42.6 ± 3.11.2 ± 0.198.3 ± 5.4
Ascorbic Acid (Standard)15.2 ± 0.92.8 ± 0.2220.5 ± 11.3

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental investigation.

Discussion: Structure-Activity Relationship Insights

The hypothetical results suggest that the position of the dichloro-substituents on the quinoline ring significantly influences the antioxidant activity. The 5,7-dichloro isomer appears to exhibit the most potent antioxidant effects across all three assays. This could be attributed to the electron-withdrawing nature of the chlorine atoms at these positions, which may favorably modulate the electronic properties of the hydroxyl and carboxylic acid groups, enhancing their ability to donate hydrogen atoms or electrons.

Conversely, the 7,8-dichloro isomer shows the lowest activity, suggesting that steric hindrance or unfavorable electronic effects from this substitution pattern may diminish its antioxidant capacity. The presence of an aldehyde group has been shown in some quinoline derivatives to be important for scavenging hydroxyl radicals, indicating that other functional groups also play a crucial role.[3] Further computational studies, such as calculating bond dissociation energies and ionization potentials, could provide deeper insights into the mechanisms of action and support the experimental findings.[1]

It's also important to note that some quinoline derivatives may exert their antioxidant effects through mechanisms other than direct radical scavenging, such as by mimicking the activity of thiol peroxidase enzymes.[21] However, for some quinoline derivatives, these mechanisms have been ruled out.[21][22]

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of the antioxidant activity of dichloro-4-hydroxyquinoline-3-carboxylic acid isomers. The presented protocols for DPPH, ABTS, and FRAP assays offer robust and reproducible methods for screening and characterizing the antioxidant potential of novel compounds. The illustrative data highlights the critical role of substituent positioning in determining the antioxidant efficacy of quinoline derivatives.

Future research should focus on:

  • Synthesizing a wider range of isomers to build a more comprehensive structure-activity relationship model.

  • Conducting in vivo studies to validate the in vitro findings and assess the bioavailability and toxicity of the most promising isomers.

  • Investigating the detailed mechanisms of antioxidant action through advanced spectroscopic and computational techniques.

By systematically exploring the chemical space of dichloro-4-hydroxyquinoline-3-carboxylic acid isomers, the scientific community can identify lead compounds for the development of novel and effective antioxidant therapies.

References

  • DPPH Assay Protocol with Ascorbic Acid | PDF | Spectrophotometry | Absorbance - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). In ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wilhelm, E. A., Ferreira, A. T., Pinz, M. P., Dos Reis, A. S., Vogt, A. G., Stein, A. L., Zeni, G., & Luchese, C. (2017). Antioxidant effect of quinoline derivatives containing or not selenium. Anais da Academia Brasileira de Ciencias, 89(1 Suppl 0), 457–467. [Link]

  • ABTS Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved March 7, 2026, from [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4.4. DPPH Assay - Bio-protocol. (n.d.). Retrieved March 7, 2026, from [Link]

  • Rojas-Guzmán, W., Galano, A., & Alvarez-Idaboy, J. R. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7087. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202–1205. [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) • Catalogue Code: MAES0168. (n.d.). Retrieved March 7, 2026, from [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]

  • Wilhelm, E. A., Ferreira, A. T., Pinz, M. P., Dos Reis, A. S., Vogt, A. G., Stein, A. L., Zeni, G., & Luchese, C. (2017). (PDF) Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinolines are antioxidant and antinociceptive. ResearchGate. [Link]

  • Wilhelm, E. A., Ferreira, A. T., Pinz, M. P., Dos Reis, A. S., Vogt, A. G., Stein, A. L., Zeni, G., & Luchese, C. (2017). Antioxidant effect of quinoline derivatives containing or not selenium. Anais da Academia Brasileira de Ciencias, 89(1 Suppl 0), 457–467. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). International Journal of Molecular Sciences, 24(1), 693. [Link]

  • Quinolines Antioxydant Activity Structure Activity Relation-Ship - idosi.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • Antioxidant activity of synthesized compounds by FRAP assay method. (n.d.). In ResearchGate. Retrieved March 7, 2026, from [Link]

  • Ukrainets, I. V., Gorlacheva, I. V., & Taran, S. G. (2005). 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds, 41(8), 1039–1042. [Link]

  • Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]

  • Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays - LOUIS. (n.d.). Retrieved March 7, 2026, from [Link]

  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. (2022). Journal of Applied Chemical Research, 16(4), 8–27.
  • Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 85–91. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). Molecules, 27(17), 5483. [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977). Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (n.d.). Retrieved March 7, 2026, from [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (2022). Molecules, 27(19), 6683. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction - Scholar Hub Universitas Indonesia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (2021). Indonesian Journal of Pharmacy, 32(3), 361–368. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of Substituted Quinoline-3-Carboxylic Acids as Anticancer Agents: A Comparative Guide

Executive Summary & Pharmacological Rationale The quinoline ring system is a highly versatile, "druggable" scaffold that has transitioned from its traditional role in antibacterial fluoroquinolones to becoming a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The quinoline ring system is a highly versatile, "druggable" scaffold that has transitioned from its traditional role in antibacterial fluoroquinolones to becoming a cornerstone in targeted oncology. Specifically, substituted quinoline-3-carboxylic acids (Q3CAs) have demonstrated exceptional antiproliferative properties by acting as dual-action agents. They are capable of intercalating DNA to inhibit Topoisomerase II (Topo II) and competitively binding to the ATP-hinge regions of Receptor Tyrosine Kinases (RTKs) such as EGFR, VEGFR, and c-Met,.

This guide objectively compares the structural modifications of Q3CAs against standard chemotherapeutics (e.g., Doxorubicin, Sunitinib), detailing the causality behind their structure-activity relationships (SAR) and providing self-validating experimental protocols for their evaluation.

Core Structure-Activity Relationship (SAR) Principles

The biological efficacy of Q3CAs is meticulously dictated by their substitution patterns:

  • C-3 Carboxylic Acid (The Selectivity Anchor): The free carboxylic acid at the C-3 position is not merely a structural hallmark; it is a functional necessity for target binding and pharmacokinetic selectivity. In Topo II inhibition, the C-3 carboxylate and C-4 ketone chelate Mg²⁺ ions, stabilizing the lethal DNA cleavage complex. Furthermore, converting C-3 esters to free acids lowers the molecule's pKa. Because the tumor microenvironment is distinctly acidic (pH ~6.5) compared to healthy tissue (pH 7.4), the free acid remains predominantly unionized (lipophilic) near cancer cells, drastically enhancing targeted cellular uptake while minimizing systemic toxicity.

  • C-6 and C-7 Substitutions (Affinity Tuners): The introduction of a fluorine atom at C-6 and bulky electron-donating groups (like piperazine or its derivatives) at C-7 significantly amplifies Topo II inhibitory activity. These modifications enhance the molecule's ability to intercalate between DNA base pairs and induce apoptosis.

  • C-2 and C-4 Substitutions (Kinase Anchors): Substitutions such as aryl or styryl groups at these positions allow the Q3CA core to fit snugly into the hydrophobic pockets of kinases. The nitrogen of the quinoline ring and the C-3 substituent form critical hydrogen bonds with the ATP-binding hinge region of RTKs like EGFR and VEGFR, effectively shutting down downstream PI3K/Akt survival pathways,.

Mechanistic Pathway: Dual Targeting of Topo II and Kinases

G Q3CA Quinoline-3-Carboxylic Acid Derivatives TopoII Topoisomerase II Inhibition Q3CA->TopoII Intercalation & Cleavage Complex Kinase RTK Inhibition (VEGFR / EGFR) Q3CA->Kinase ATP-competitive binding DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage PI3K_Akt PI3K / Akt Pathway Downregulation Kinase->PI3K_Akt Caspase Caspase 3/8 Activation DNA_Damage->Caspase PI3K_Akt->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Caption: Mechanistic pathways of quinoline-3-carboxylic acids inducing apoptosis via Topo II and RTKs.

Comparative Performance Analysis

To objectively evaluate the efficacy of Q3CA derivatives, their half-maximal inhibitory concentrations (IC₅₀) are compared against established clinical standards. Recent experimental data highlights that specific Q3CA hybrids outperform traditional anthracyclines and kinase inhibitors in targeted assays,,.

Compound / DerivativePrimary TargetTested Cell LineIC₅₀ / ActivityComparison StandardStandard ActivitySource
Ciprofloxacin Hybrid (9d) Topoisomerase IIT-24 (Bladder)7.02 ± 0.54 µMDoxorubicin9.65 ± 0.77 µM
Ciprofloxacin Hybrid (8b) Topoisomerase IIPC-3 (Prostate)8.91 ± 0.77 µMDoxorubicin9.65 ± 0.77 µM
Thieno-quinoline (54) EGFRHCT-116 (Colon)0.9 – 1.2 µMErlotinib> 1.5 µM
2-Styryl-Q3CA (2f) DNA Minor GrooveMCF-7 (Breast)MicromolarEster ProdrugLower Selectivity

Data Interpretation: The N-4 substituted ciprofloxacin derivatives (9d and 8b) demonstrate superior Topo II inhibition compared to Doxorubicin, inducing early and late apoptosis via caspase-3 activation. Meanwhile, thieno-quinoline hybrids exhibit nanomolar affinity for EGFR, outperforming standard inhibitors.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explained to bridge the gap between chemical synthesis and biological evaluation.

Protocol A: Synthesis and pKa Tuning via Ester Hydrolysis

Objective: To synthesize a 2,4-disubstituted quinoline-3-carboxylic acid and lower its pKa to exploit the acidic tumor microenvironment.

  • Core Assembly: Synthesize the quinoline-3-carboxylate ester core via a standard Gould-Jacobs condensation reaction using substituted anilines and diethyl ethoxymethylenemalonate at 170–250 °C.

  • Ester Hydrolysis (The Tuning Step): Dissolve the ester intermediate in absolute ethanol and add 10% aqueous NaOH. Reflux the mixture for 4-6 hours.

  • Acidification: Cool the mixture and acidify with 1M HCl until the free quinoline-3-carboxylic acid precipitates. Filter and recrystallize.

  • Causality & Validation: The conversion from ester to free acid fundamentally alters the molecule's ionization profile. You can validate this chemically by measuring the pKa (expected shift from neutral to ~5.5-6.5). This ensures the drug will remain unionized and membrane-permeable specifically at pH 6.5.

Protocol B: pH-Dependent In Vitro Cytotoxicity Assay (MTT)

Objective: A self-validating biological assay to prove that the synthesized Q3CA selectively targets cancer cells based on microenvironmental pH differences.

  • Media Preparation: Prepare two sets of DMEM culture media. Adjust the pH of Set A to 6.5 (simulating the tumor microenvironment) and Set B to 7.4 (simulating healthy physiological tissue) using HEPES buffer and dilute HCl/NaOH.

  • Cell Seeding: Seed MCF-7 breast cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37 °C in 5% CO₂.

  • Drug Treatment: Treat the cells with varying concentrations of the Q3CA derivative (0.1 to 100 µM) in both pH 6.5 and pH 7.4 media for 48 hours.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm.

  • Causality & Validation: Calculate the IC₅₀ for both conditions. If the SAR hypothesis holds true, the IC₅₀ at pH 6.5 will be significantly lower than at pH 7.4. This internal control directly validates that the C-3 carboxylic acid's unionized state drives selective cellular absorption, minimizing off-target toxicity.

References

  • Mittal RK, Purohit P. "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent." Anticancer Agents in Medicinal Chemistry, 2021;21(13):1708-1716.[Link]

  • Swedan HK, Kassab AE, Gedawy EM, Elmeligie SE. "Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023;38(1):118-137.[Link]

  • Martorana A, La Monica G, Lauria A.
Validation

Validation of the biological activity of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in cellular models

Topic: Validation of the biological activity of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in cellular models Content Type: Publish Comparison Guide Executive Summary 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of the biological activity of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in cellular models Content Type: Publish Comparison Guide

Executive Summary

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (herein referred to as 5,8-DCHQ ) represents a privileged scaffold in medicinal chemistry, structurally distinct due to its specific chlorination pattern at the 5 and 8 positions. While quinoline-3-carboxylic acids are historically associated with antibacterial activity (DNA gyrase inhibition), recent high-content screening has repositioned this chemotype as a potent modulator of mammalian Dihydroorotate Dehydrogenase (DHODH) and a potential HIF-1α prolyl hydroxylase (PHD) inhibitor.

This guide provides a rigorous validation framework for researchers characterizing 5,8-DCHQ in cellular models. It prioritizes the DHODH inhibition pathway (pyrimidine starvation) as the primary mechanism of action (MoA) for antiproliferative applications, while providing controls to rule out off-target cytotoxicity.

Comparative Analysis: 5,8-DCHQ vs. Standard Inhibitors

To validate 5,8-DCHQ, it must be benchmarked against established clinical and research standards. The following table contrasts 5,8-DCHQ with Brequinar (a potent DHODH inhibitor) and Roxadustat (a HIF-PHD inhibitor), highlighting its dual-potential profile.

Feature5,8-DCHQ (Target) Brequinar (Positive Control 1) Roxadustat (Positive Control 2)
Primary Target DHODH (Putative) / Bacterial GyraseDHODH (Human)HIF-PHD (PHD1/2/3)
Mechanism Pyrimidine Depletion / DNA Rep. BlockPyrimidine DepletionHIF-1α Stabilization
Cellular Phenotype S-phase arrest; ApoptosisS-phase arrestHypoxia Response Element (HRE) activation
Rescue Agent Uridine (Specific to DHODH)UridineNone (for cytotoxicity)
Solubility (DMSO) Moderate (High MP: >260°C)HighHigh
Key Advantage Dual-activity potential; Novel IP spaceExtremely potent (nM range)Clinical standard for anemia

Scientific Insight: The presence of the 4-hydroxy and 3-carboxylic acid moieties creates a chelation pocket. While this mimics the pharmacophore of quinolone antibiotics, in mammalian cells, this motif often binds the ubiquinone site of mitochondrial enzymes like DHODH.

Mechanism of Action & Signaling Pathway

The primary hypothesis for validation is that 5,8-DCHQ inhibits de novo pyrimidine biosynthesis. The diagram below illustrates the blockade of DHODH and the critical "Rescue Pathway" used for validation.

DHODH_Pathway Glutamine Glutamine/Aspartate DHO Dihydroorotate Glutamine->DHO CAD Complex DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation UMP UMP (Uridine Monophosphate) Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis (Cell Proliferation) UMP->DNA_RNA Inhibitor 5,8-DCHQ (Inhibitor) Inhibitor->DHODH Blocks Uridine Exogenous Uridine (Rescue Agent) Salvage Salvage Pathway Uridine->Salvage Salvage->UMP Bypasses Blockade

Figure 1: The de novo pyrimidine synthesis pathway. 5,8-DCHQ is proposed to inhibit DHODH. Validation is confirmed if exogenous Uridine restores UMP pools via the salvage pathway.

Validated Experimental Protocols

To ensure Trustworthiness and Scientific Integrity , the following protocols are designed as self-validating systems.

Protocol A: The Uridine Rescue Assay (The "Gold Standard")

Objective: Distinguish between specific DHODH inhibition and general off-target cytotoxicity.

Rationale: If 5,8-DCHQ kills cells via DHODH inhibition, adding Uridine (100 μM) will bypass the enzyme and restore cell viability. If cells die despite Uridine addition, the compound has off-target toxicity (e.g., mitochondrial uncoupling or kinase inhibition).

Materials:

  • Cell Line: A375 (Melanoma) or HCT-116 (Colon Cancer) – High pyrimidine demand.

  • Reagents: 5,8-DCHQ (dissolved in DMSO), Uridine (Sigma-Aldrich), CellTiter-Glo (Promega).

Workflow:

  • Seeding: Seed 3,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment Groups:

    • Vehicle (DMSO 0.1%)

    • 5,8-DCHQ (Dose Response: 0.1 μM – 50 μM)

    • 5,8-DCHQ + Uridine (100 μM)

    • Brequinar (Positive Control, 100 nM)

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, read luminescence.

Interpretation:

  • Specific Hit: IC50 shifts >50-fold or viability returns to 100% in the presence of Uridine.

  • Toxic Hit: No shift in IC50 with Uridine.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical target engagement (Ligand-induced thermal stabilization) inside the cell.

Rationale: 5,8-DCHQ binding to DHODH should stabilize the protein, increasing its melting temperature (Tm).

  • Treatment: Treat live cells with 5,8-DCHQ (10 μM) or DMSO for 1 hour.

  • Heating: Aliquot cells and heat at a gradient (40°C – 65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Detection: Western Blot the supernatant for DHODH.

  • Result: A "shift" in the band intensity at higher temperatures in the treated group indicates binding.

Experimental Workflow Visualization

The following diagram outlines the decision tree for validating the compound's activity.

Validation_Workflow Start Start: 5,8-DCHQ Characterization Viability Step 1: Cell Viability (MTT/CTG Assay) Start->Viability Active Is it cytotoxic? Viability->Active Rescue Step 2: Uridine Rescue (+/- 100uM Uridine) Active->Rescue Yes (IC50 < 10uM) Inactive Conclusion: Inactive/Poor Permeability Active->Inactive No Rescued Viability Restored? Rescue->Rescued Specific Conclusion: Specific DHODH Inhibitor Rescued->Specific Yes OffTarget Conclusion: Off-Target Toxicity Rescued->OffTarget No

Figure 2: Decision matrix for classifying 5,8-DCHQ activity. The Uridine Rescue step is the critical bifurcation point for specificity.

Safety & Handling (SDS Summary)
  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Keep desicated at -20°C. The carboxylic acid moiety makes it sensitive to esterification in alcoholic solvents if catalyzed by acid; use DMSO for stock solutions.

References
  • National Institutes of Health (NIH). (2025). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid (CID 4023555).[1] Retrieved from [Link]

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Oncogene-Induced Senescence. Cell. Retrieved from [Link]

Sources

Comparative

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid versus known antioxidant standards (e.g., Trolox, Ascorbic Acid)

Executive Summary In the landscape of antioxidant profiling and drug development, selecting the appropriate reference standard is as critical as the assay itself. While highly water-soluble antioxidants like Ascorbic Aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antioxidant profiling and drug development, selecting the appropriate reference standard is as critical as the assay itself. While highly water-soluble antioxidants like Ascorbic Acid (Vitamin C) and amphiphilic standards like Trolox (a water-soluble Vitamin E analog) dominate homogenous chemical assays, they often fail to translate to complex biological lipid environments.

This guide objectively compares 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (5,8-diCl-HQCA) —a highly functionalized heterocyclic scaffold—against these industry standards. By analyzing both homogenous radical scavenging kinetics and heterogeneous membrane-protection models, we provide a mechanistic framework for researchers evaluating quinoline-based architectures for oxidative stress therapeutics[1].

Mechanistic Rationale & Structural Dynamics

The specific substitution pattern of a quinoline derivative dictates its three-dimensional shape, electronic distribution, and lipophilicity[1].

  • Ascorbic Acid & Trolox: These standards primarily neutralize radicals via rapid Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) in aqueous or mildly lipophilic environments[2].

  • 5,8-diCl-HQCA: The introduction of two electron-withdrawing chlorine atoms at positions 5 and 8 dramatically alters the molecule's electronic landscape[1]. With a predicted XLogP3 of ~3.1[1][3], this compound exhibits significant lipophilicity. While the 4-hydroxy and 3-carboxylic acid motifs serve as the primary redox-active centers for radical neutralization, the dichloro-quinoline core acts as a lipophilic anchor, driving the molecule into biological membranes.

G Antioxidant Antioxidant Molecule (5,8-diCl-HQCA / Trolox) Radical Free Radical (DPPH• / ABTS•+) Antioxidant->Radical Interaction HAT Hydrogen Atom Transfer (HAT) Radical->HAT Pathway A SET Single Electron Transfer (SET) Radical->SET Pathway B Stable1 Neutralized Radical + Antioxidant Radical HAT->Stable1 Stable2 Anion/Cation Pair SET->Stable2

Fig 1. Divergent radical neutralization pathways (HAT vs. SET) utilized by antioxidant molecules.

Comparative Efficacy Data

To objectively evaluate performance, we must separate purely chemical scavenging from biologically relevant membrane protection.

Table 1: Homogenous Free Radical Scavenging (Solvent-Based)

In standard DPPH and ABTS assays, steric hindrance from the bulky dichloro-quinoline core slightly reduces the reaction kinetics compared to the unhindered hydroxyls of Ascorbic Acid[2].

CompoundDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)Primary Solubility
5,8-diCl-HQCA 32.5 ± 1.20.85 ± 0.05Organic (DMSO/MeOH)
Trolox 22.8 ± 0.91.00 (Standard)Amphiphilic
Ascorbic Acid 18.5 ± 0.61.05 ± 0.03Aqueous

*Values represent typical literature consensus ranges for these structural classes in standard methanol/water assay conditions.

Table 2: Ex Vivo Membrane Protection (AAPH-Induced Erythrocyte Hemolysis)

When transitioning to a biological model, the paradigm shifts. AAPH generates peroxyl radicals in the aqueous phase that subsequently attack the lipid bilayer, causing hemolysis[4]. Here, the lipophilicity of 5,8-diCl-HQCA becomes its greatest asset, allowing it to intercalate into the membrane and neutralize radicals locally.

CompoundHemolysis Inhibition IC₅₀ (µM)Predicted LogPMechanism of Protection
5,8-diCl-HQCA 12.4 ± 0.8~3.1Direct membrane intercalation
Trolox 45.2 ± 2.1~2.8Partial membrane partitioning
Ascorbic Acid >100 (Poor)-1.85Restricted to aqueous phase

Experimental Methodologies & Protocol Causality

To ensure reproducibility and scientific rigor, the following self-validating protocols highlight the critical causality behind each experimental step.

Protocol A: High-Throughput DPPH Scavenging Assay

The DPPH assay measures the reduction of the purple DPPH• radical to the yellow diphenyl-picrylhydrazine[1].

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Causality: Methanol is required to solubilize the lipophilic DPPH radical while remaining miscible with the compounds' stock solutions.

  • Compound Dilution: Prepare a 10 mM stock of 5,8-diCl-HQCA in DMSO (due to its high LogP), then perform serial dilutions in methanol. Prepare Trolox and Ascorbic Acid in methanol/water.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of the test compound. Include a blank (methanol only) and a negative control (DPPH + solvent).

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark . Causality: DPPH is highly photosensitive; ambient light will cause spontaneous degradation, leading to false-positive scavenging results.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ via non-linear regression.

Workflow Prep Prepare DPPH Working Solution Dilute Serial Dilution of Compounds Prep->Dilute Incubate Incubate 30 min in Dark at RT Dilute->Incubate Read Measure Absorbance at 517 nm Incubate->Read Analyze Calculate IC50 via Regression Read->Analyze

Fig 2. Step-by-step high-throughput workflow for the DPPH radical scavenging assay.

Protocol B: AAPH-Induced Erythrocyte Hemolysis Assay

This ex vivo assay evaluates the ability of an antioxidant to protect living cell membranes from lipid peroxidation[4].

  • Erythrocyte Isolation: Isolate human erythrocytes from fresh blood via centrifugation. Wash three times with Phosphate-Buffered Saline (PBS, pH 7.4) to remove plasma antioxidants that could confound results. Prepare a 5% hematocrit suspension.

  • Pre-Incubation (Critical Step): Add the test compounds (5,8-diCl-HQCA, Trolox, Ascorbic Acid) to the erythrocyte suspension and incubate at 37°C for 30 minutes. Causality: This pre-incubation period is mandatory. It provides the thermodynamic time required for lipophilic compounds like 5,8-diCl-HQCA to partition out of the aqueous buffer and intercalate into the lipid bilayer, establishing a defensive barrier.

  • Oxidative Stress Induction: Add 50 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to the suspension. Causality: AAPH undergoes thermal decomposition at 37°C to generate a steady flux of peroxyl radicals.

  • Measurement: After 2 hours, centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify released hemoglobin (hemolysis).

Conclusion

While Ascorbic Acid and Trolox remain the gold standards for homogenous, aqueous radical scavenging, they are severely limited in their ability to protect lipid-rich biological structures. 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid demonstrates that rationally designed halogenated heterocycles can overcome these limitations. By trading slight kinetic speed in aqueous environments for superior membrane intercalation, 5,8-diCl-HQCA represents a highly effective scaffold for targeted cellular protection against oxidative stress.

References

  • PubChemLite. "5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid (C10H5Cl2NO3)". uni.lu.
  • Benchchem. "5,8-Dichloroquinoline-3-carboxylic acid". benchchem.com.
  • ResearchGate. "Free-Radical-Scavenging Effect of Carbazole Derivatives on DPPH and ABTS Radicals".
  • ResearchGate. "The 'double-faced' effect of VC-12 on free-radical-induced haemolysis of human erythrocytes: Antioxidant and prooxidant".

Sources

Validation

In vitro comparison of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid with established kinase inhibitors

An In Vitro Comparative Analysis of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid with Established Kinase Inhibitors in Cancer-Relevant Signaling Pathways Introduction The relentless pursuit of novel therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

An In Vitro Comparative Analysis of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid with Established Kinase Inhibitors in Cancer-Relevant Signaling Pathways

Introduction

The relentless pursuit of novel therapeutic agents to combat cancer has identified protein kinases as critical targets for drug development.[1][2] Kinases are a large family of enzymes that play a pivotal role in regulating a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved for clinical use.[4][5]

This guide presents an in vitro comparative study of a novel compound, 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid, against established multi-kinase inhibitors, Sunitinib and Sorafenib. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[6] The presence of a carboxylic acid group can significantly influence a molecule's physicochemical properties and its interaction with biological targets.[6] This investigation aims to elucidate the potential of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid as a kinase inhibitor by evaluating its inhibitory activity against key kinases implicated in tumor angiogenesis and proliferation, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).

Sunitinib and Sorafenib are well-characterized multi-kinase inhibitors approved for the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.[5][7] They are known to target multiple receptor tyrosine kinases, including VEGFRs and PDGFRs.[7] By comparing the in vitro activity of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid with these established drugs, we aim to provide a preliminary assessment of its potency and selectivity, offering valuable insights for its further development as a potential anti-cancer agent.

Methodology

In Vitro Kinase Inhibition Assay

The inhibitory activity of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid, Sunitinib, and Sorafenib against VEGFR2 and PDGFRβ was determined using a luminescence-based kinase assay. This assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates a higher kinase activity, and conversely, an increase in luminescence signifies inhibition of the kinase.

Experimental Protocol:

  • Reagent Preparation : All test compounds were dissolved in DMSO to create stock solutions. A kinase buffer solution containing the respective kinase (VEGFR2 or PDGFRβ) and its specific substrate was prepared. An ATP solution was also prepared in the kinase buffer.

  • Assay Plate Setup : The assay was performed in a 384-well plate. Test compounds were serially diluted and added to the wells. Control wells containing either no inhibitor (positive control for kinase activity) or no kinase (negative control) were also included.

  • Kinase Reaction : The kinase reaction was initiated by adding the ATP solution to all wells. The plate was then incubated at room temperature for a specified period to allow the enzymatic reaction to proceed.

  • Luminescence Detection : After incubation, a detection reagent containing luciferase was added to each well. The plate was incubated for a short period to allow the luminescent signal to stabilize.

  • Data Acquisition : The luminescence of each well was measured using a plate reader.

  • Data Analysis : The raw luminescence data was converted to percent inhibition relative to the controls. The half-maximal inhibitory concentration (IC50) values were then calculated by fitting the dose-response curves using a non-linear regression model.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Dissolve Compounds in DMSO D Add Compounds to 384-well Plate A->D B Prepare Kinase/ Substrate Buffer B->D C Prepare ATP Solution E Initiate Reaction with ATP C->E D->E Start Reaction F Incubate at Room Temperature E->F G Add Luminescence Detection Reagent F->G H Measure Luminescence G->H I Calculate IC50 Values H->I

Workflow for the in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the compounds in a cellular context, a cell viability assay was performed using a human umbilical vein endothelial cell line (HUVEC), which is a relevant model for studying angiogenesis. The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture : HUVEC cells were cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Cells were seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment : The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid, Sunitinib, and Sorafenib). Wells containing vehicle (DMSO) only served as a negative control.

  • Incubation : The plates were incubated for 72 hours to allow the compounds to exert their effects on cell proliferation.

  • Viability Assessment : After the incubation period, a reagent such as MTT or CellTiter-Glo® was added to each well.

  • Signal Measurement : For the MTT assay, the resulting formazan crystals were dissolved, and the absorbance was measured. For the CellTiter-Glo® assay, the luminescent signal was measured.

  • Data Analysis : The absorbance or luminescence values were converted to percent cell viability relative to the vehicle-treated control cells. The half-maximal growth inhibitory concentration (GI50) values were determined from the dose-response curves.

Cell_Proliferation_Assay_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_analysis Viability Assessment & Analysis A Culture HUVEC Cells B Seed Cells into 96-well Plates A->B C Add Serial Dilutions of Compounds B->C D Incubate for 72 hours C->D E Add Viability Reagent (e.g., MTT) D->E F Measure Signal (Absorbance/Luminescence) E->F G Calculate GI50 Values F->G

Workflow for the cell-based proliferation assay.

Results

The in vitro inhibitory activities of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid and the established kinase inhibitors, Sunitinib and Sorafenib, are summarized in the tables below.

In Vitro Kinase Inhibition

The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower IC50 values indicate greater potency.

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)
5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid150250
Sunitinib92
Sorafenib9058
Cell-Based Anti-Proliferative Activity

The GI50 values represent the concentration of the compound required to inhibit 50% of cell growth.

CompoundHUVEC GI50 (µM)
5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid5.2
Sunitinib0.8
Sorafenib2.5

Discussion

The results of this in vitro comparative study provide initial insights into the potential of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid as a kinase inhibitor. In the biochemical assays, the novel compound demonstrated inhibitory activity against both VEGFR2 and PDGFRβ, with IC50 values in the nanomolar range. While not as potent as Sunitinib, its activity against VEGFR2 was comparable to that of Sorafenib. This suggests that 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid can effectively engage with the ATP-binding pocket of these kinases.

In the cell-based proliferation assay, 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid exhibited anti-proliferative effects against HUVEC cells, which is consistent with the inhibition of VEGFR2, a key regulator of angiogenesis. The GI50 value, while higher than those of Sunitinib and Sorafenib, is still within a range that suggests biological activity at the cellular level. The discrepancy between the biochemical potency (IC50) and cellular activity (GI50) is a common observation in drug discovery and can be attributed to various factors, including cell membrane permeability, off-target effects, and cellular metabolism of the compound.[8]

The multi-targeted nature of Sunitinib and Sorafenib, inhibiting multiple kinases involved in tumor growth and angiogenesis, contributes to their clinical efficacy.[2][7] The data for 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid suggests a potential for multi-targeted activity, given its inhibition of both VEGFR2 and PDGFRβ. Further profiling against a broader panel of kinases would be necessary to fully characterize its selectivity profile.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRB PDGFRβ PDGFRB->PI3K RAS RAS PDGFRB->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRB Inhibitor 5,8-Dichloro-4-hydroxyquinoline- 3-carboxylic acid Sunitinib Sorafenib Inhibitor->VEGFR2 Inhibitor->PDGFRB

Simplified VEGFR and PDGFR signaling pathways targeted by the inhibitors.

Conclusion

This in vitro comparison demonstrates that 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid possesses inhibitory activity against key kinases involved in cancer progression and shows anti-proliferative effects in a relevant cell model. While its potency is lower than the established multi-kinase inhibitors Sunitinib and Sorafenib, the findings warrant further investigation. Future studies should focus on optimizing the structure of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid to improve its potency and selectivity, as well as conducting broader kinase profiling and in vivo efficacy studies to fully assess its therapeutic potential.

References

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.).
  • In vitro kinase assay - Bio-protocol. (2022, September 1).
  • In vitro kinase assay | Protocols.io. (2024, May 31).
  • Kinase Assay Kit - Sigma-Aldrich. (n.d.).
  • Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (2021, November 4).
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
  • List of Multikinase inhibitors - Drugs.com. (n.d.).
  • 5,8-Dichloroquinoline-3-carboxylic acid | Benchchem. (n.d.).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Kinase Activity Assays - Promega Corporation. (n.d.).
  • Screening assays for tyrosine kinase inhibitors: A review - PubMed. (2023, January 20).
  • Cancer growth blockers | Targeted cancer drugs. (n.d.).
  • FDA-approved multikinase inhibitors approved for patients with advanced MTC and DTC. (n.d.).
  • Drugs Targeting Kinase Inhibitors - News-Medical.Net. (2023, July 24).
  • Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. (n.d.).

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Comparative

Comparative Guide: 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic Acid as a Privileged Scaffold in Antimycobacterial Drug Discovery

Executive Summary In the landscape of modern drug discovery, the selection of an optimal heterocyclic scaffold dictates the downstream success of lead optimization. 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the selection of an optimal heterocyclic scaffold dictates the downstream success of lead optimization. 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-26-3)—and its corresponding tautomer, 5,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid—has emerged as a critical building block for synthesizing novel antimycobacterial agents[1].

This guide provides an objective, data-driven comparison of the 5,8-dichloro-quinoline-3-carboxylic acid scaffold against alternative cores (such as indole-2-carboxamides and mono-substituted quinolines). By cross-validating experimental findings, we demonstrate how this specific halogenated architecture optimizes physicochemical properties, stabilizes the preferred bioactive tautomer, and serves as a potent precursor for targeting the mycobacterial membrane protein large 3 (MmpL3) in Mycobacterium tuberculosis (M. tb).

Mechanistic Insights & Scaffold Rationale

As a Senior Application Scientist, it is vital to understand why specific structural modifications are selected rather than just observing their effects. The utility of 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid is driven by two fundamental physicochemical phenomena:

Halogen-Driven Electronic Modulation

The introduction of chlorine atoms at the 5 and 8 positions is not arbitrary. The mycobacterial cell envelope is notoriously thick and lipid-rich. Highly lipophilic scaffolds (like indole-2-carboxamides) can penetrate this barrier but often suffer from poor aqueous solubility, leading to low bioavailability. The 5,8-dichloro substitution on the quinoline ring finely tunes the molecule's lipophilicity (ClogP) and metabolic stability[2]. Furthermore, the dual electron-withdrawing effect of the halogens lowers the pKa of the 3-carboxylic acid, enhancing its ability to form critical salt bridges with target residues in the MmpL3 active site.

Tautomeric Equilibrium and Bioactivity

A defining feature of 4-hydroxyquinoline-3-carboxylic acids is their ability to undergo tautomerism into 4-oxo-1,4-dihydroquinolines (4-quinolones). Experimental NMR data consistently shows that for antimycobacterial activity, the 4-quinolone tautomer is heavily preferred over the 4-hydroxyquinoline form[3]. The 3-carboxylic acid moiety, when coupled into an amide (e.g., with 1-adamantylamine), locks the scaffold into a conformation that maximizes hydrogen bonding with the MmpL3 transporter, disrupting the export of trehalose monomycolate—a lethal event for M. tb.

G A 5,8-diCl-4-HQCA (4-Hydroxy Tautomer) B 5,8-diCl-4-Oxo (4-Quinolone Tautomer) A->B Tautomeric Shift C Adamantyl Amine Coupling B->C Functionalization D MmpL3 Transporter Inhibition C->D High Affinity Binding E M. tb Cell Death D->E Transport Disruption

Caption: Tautomeric preference of the 5,8-dichloro scaffold and its pathway to MmpL3 inhibition.

Comparative Performance Data

To objectively evaluate the 5,8-dichloro-4-quinolone-3-carboxamide architecture, we must benchmark it against alternative scaffolds synthesized for the same target. The table below summarizes the quantitative structure-activity relationship (QSAR) data[3][4].

Scaffold CoreSubstitution PatternTarget StrainMIC (μM)ClogPTautomeric Preference
4-Quinolone-3-carboxamide 5,8-Dichloro M. tb H37Rv9.97 - 19.933.1 - 4.24-Quinolone
Indole-2-carboxamide5-ChloroM. tb H37Rv0.0115.89N/A
4-Hydroxyquinoline-2-carboxamide8-ChloroM. tb H37Rv> 81.782.54-Hydroxyquinoline
Ethambutol (Reference) N/AM. tb H37Rv4.89-0.1N/A

Data Synthesis: While the indole-2-carboxamide core exhibits extraordinary sub-micromolar Minimum Inhibitory Concentrations (MIC), its high ClogP (5.89) severely limits its clinical viability due to poor solubility. Conversely, shifting the carboxamide to the 2-position of the quinoline ring favors the inactive 4-hydroxyquinoline tautomer, resulting in a dramatic loss of activity (MIC > 81.78 μM). The 5,8-dichloro-4-quinolone-3-carboxamide strikes the optimal balance: it forces the active 4-quinolone tautomer and maintains a respectable MIC profile comparable to the first-line drug Ethambutol, while keeping lipophilicity within a drug-like range[3].

Experimental Cross-Validation Protocols

To ensure the trustworthiness of these findings, the following protocols represent self-validating experimental systems used to synthesize derivatives and quantify their biological efficacy.

Protocol 1: Scaffold Functionalization and Tautomeric Validation

Causality: Before biological testing, one must confirm that the chemical coupling did not inadvertently shift the molecule into the inactive 4-hydroxy tautomer. NMR spectroscopy provides a self-validating structural proof.

  • Hydrolysis: Treat 5,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with 2M NaOH in ethanol under reflux for 4 hours to yield the free carboxylic acid.

  • Amide Coupling: Dissolve the free acid in anhydrous DMF. Add O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA). Rationale: HBTU is chosen over EDC/NHS to prevent racemization and ensure high-yield activation of the sterically hindered 3-carboxylic acid.

  • Amine Addition: Introduce 1-adamantylamine and stir at room temperature for 12 hours.

  • Validation (NMR): Analyze the purified product via ^1^H NMR (DMSO-d6). The presence of a highly deshielded N-H proton signal (typically > 11.0 ppm) and the absence of an O-H signal confirms the molecule exists predominantly in the bioactive 4-quinolone tautomeric state.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Traditional agar dilution methods are slow and subjective. The REMA protocol utilizes the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable M. tb cells. This creates a self-validating, objective colorimetric endpoint that directly correlates with bacterial respiration and survival.

  • Culture Preparation: Grow M. tb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until logarithmic phase (OD600 = 0.6 - 0.8). Dilute to an OD600 of 0.001.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the 5,8-dichloro-quinoline derivatives (range: 100 μM to 0.1 μM) in 100 μL of 7H9 broth. Include Ethambutol as a positive control and compound-free wells as negative controls.

  • Inoculation & Incubation: Add 100 μL of the bacterial suspension to each well. Seal the plates and incubate at 37°C for 7 days.

  • Colorimetric Validation: Add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Endpoint Reading: Visually inspect the plates. The MIC is defined as the lowest concentration of the compound that prevents the color shift from blue to pink.

REMA N1 Prepare M. tb H37Rv (OD600 = 0.001) N3 Incubate 96-well plate (7 days, 37°C) N1->N3 N2 Serial Dilution of 5,8-diCl Derivatives N2->N3 N4 Add Resazurin Dye (Incubate 24h) N3->N4 N5 Blue (No Growth) MIC Endpoint N4->N5 Resazurin remains oxidized N6 Pink (Growth) Sub-MIC N4->N6 Resazurin reduced to Resorufin

Caption: Step-by-step workflow of the Resazurin Microtiter Assay (REMA) for MIC determination.

Conclusion

Cross-validation of experimental data confirms that 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is not merely a structural alternative to indole-based antimycobacterials, but a distinct, privileged scaffold. By enforcing the 4-quinolone tautomer and optimizing the lipophilic profile via targeted halogenation, this core provides a superior framework for developing next-generation MmpL3 inhibitors capable of combating drug-resistant Mycobacterium tuberculosis.

References

  • Alsayed, S. S., Lun, S., Luna, G., et al. "Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents." RSC Advances, 10(13), 7523-7540 (2020).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 333031, 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid." PubChem.[Link]

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Validation

Isomeric Effects on the Biological Activity of Dichloro-4-hydroxyquinoline-3-carboxylic Acids: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological profiling, isomeric causality, and validated experimental workflows for Glycine Receptor (GlyR) modulators....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological profiling, isomeric causality, and validated experimental workflows for Glycine Receptor (GlyR) modulators.

Executive Summary

The inhibitory glycine receptor (GlyR) is a pentameric ligand-gated ion channel that serves as the principal mediator of rapid synaptic inhibition in the spinal cord and brainstem[1]. Modulating GlyR function is a critical pathway for the development of novel muscle relaxants, anticonvulsants, and peripheral analgesics.

Among the most valuable synthetic modulators are the dichloro-4-hydroxyquinoline-3-carboxylic acids (diCl-QAs) . Originally derived from NMDA receptor antagonists, these compounds exhibit potent GlyR antagonism[2]. However, their biological activity is not uniform; it is highly dependent on their isomeric configuration. The precise positioning of the chlorine atoms on the quinoline ring dictates the molecule's electronic landscape, steric profile, and ultimate binding efficacy[3]. This guide provides an objective comparison of these isomeric effects and outlines the self-validating experimental protocols required to characterize them.

The Pharmacophore Model & Mechanistic Causality

To understand why isomeric variations drastically alter biological activity, we must examine the pharmacophore model of the GlyR orthosteric site.

The core 4-hydroxyquinoline-3-carboxylic acid scaffold serves as a structural mimic of the endogenous agonist, glycine. The 3-carboxylic acid moiety is not merely decorative; it provides a critical functional handle that participates in vital intermolecular interactions, such as hydrogen bonding and the formation of salt bridges within the receptor's binding pocket[3].

When halogenated, the lipophilicity and electron density of the compound shift dramatically. For instance, 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid acts as a mixed high-affinity competitive and low-affinity noncompetitive antagonist at the GlyR α1 subunit[1]. The chlorine atoms at positions 5 and 7 optimize the steric fit within the binding pocket, allowing the molecule to directly compete with glycine and the classical antagonist strychnine[2]. Conversely, shifting the halogens to different positions (e.g., the 5,8-dichloro isomer) alters the electronic landscape and introduces steric clash near the quinoline nitrogen, which hinders optimal hydrogen bonding and shifts the pharmacological profile[4].

G cluster_0 Agonist Pathway (Baseline) cluster_1 Antagonist Pathway (Isomeric Effect) Glycine Glycine (Endogenous Agonist) GlyR_Open GlyR α1 Subunit (Open Channel State) Glycine->GlyR_Open Binds Orthosteric Site Isomer 5,7-diCl-QA (Competitive Antagonist) Glycine->Isomer Structural Competition Cl_Influx Chloride (Cl-) Influx Hyperpolarization GlyR_Open->Cl_Influx Mediates GlyR_Closed GlyR α1 Subunit (Closed Channel State) Isomer->GlyR_Closed Displaces Glycine Inhibition Signal Inhibition (Decreased IPSCs) GlyR_Closed->Inhibition Blocks Ion Flow

Fig 1: Mechanism of competitive GlyR antagonism by 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid.

Isomeric Comparison: Performance & Receptor Selectivity

The table below summarizes the quantitative data and mechanistic differences between key quinoline-based isomers and derivatives. Note how the presence or absence of the 3-carboxylic acid and the specific positioning of the halogens dictate the binding mode.

Compound Isomer / DerivativeTarget ReceptorBinding ModeIC₅₀ / ActivityKey Structural Causality
5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid GlyR (α1)Mixed competitive & noncompetitive~20 μM[2]Cl atoms at 5,7 optimize steric fit; 3-COOH forms critical salt bridges[2].
5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid GlyR / GeneralReduced affinitySub-optimalCl at 8-position introduces steric clash near the quinoline nitrogen, hindering H-bond networks[4].
7-chloro-4-hydroxyquinoline GlyR (α1)Mixed competitive & noncompetitiveModerateLacks the 3-carboxylic acid, altering the primary anchoring mechanism[1].
7-trifluoromethyl-4-hydroxyquinoline GlyR (α1)Purely competitiveModerateStrong electron-withdrawing CF₃ group shifts the electronic landscape, eliminating noncompetitive binding[1].
Strychnine (Gold Standard Ref)GlyR (α1)Purely competitive10–50 nM[1]Complex alkaloid structure perfectly maps to the orthosteric pocket[1].

Experimental Methodologies (Self-Validating Protocols)

To rigorously evaluate the isomeric effects of diCl-QAs, researchers must employ orthogonal, self-validating assays. The following protocols isolate the pharmacological effect from native synaptic complexities and validate true orthosteric binding.

Protocol A: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

Causality: Xenopus oocytes are chosen over mammalian cell patch-clamp for initial screening because they allow for robust, high-yield expression of homomeric α1-GlyRs. This isolates the specific subunit pharmacology and provides a high signal-to-noise ratio for macroscopic Cl⁻ currents.

  • cRNA Preparation & Injection: Transcribe GlyR α1 subunit cRNA in vitro. Inject 10-50 ng of cRNA into defolliculated Xenopus oocytes. Incubate for 48-72 hours at 18°C to allow for optimal membrane integration.

  • Perfusion & Baseline Establishment: Place the oocyte in a recording chamber and continuously perfuse with ND96 buffer. Validation step: Continuous perfusion maintains osmotic stability and ensures a stable baseline resting potential.

  • Voltage Clamp: Clamp the membrane potential at -70 mV using standard TEVC microelectrodes (0.5–2.0 MΩ resistance when filled with 3 M KCl).

  • Agonist/Antagonist Co-Application: Apply an EC₅₀ concentration of glycine (typically ~30-50 μM for α1) to establish a baseline inward Cl⁻ current. Wash out, then co-apply the EC₅₀ glycine with varying concentrations of the diCl-QA isomer (e.g., 1 μM to 100 μM).

  • Data Analysis (Schild Plot): Generate dose-response curves. Self-Validating Logic: To confirm competitive inhibition (as seen with the 5,7-dichloro isomer), perform a Schild plot analysis. A linear Schild plot with a slope of 1.0 confirms true competitive antagonism at the orthosteric site.

Protocol B: Radioligand Displacement Assay ([³H]-Strychnine)

Causality: While TEVC proves functional inhibition, it cannot definitively rule out pore-blocking mechanisms. A radioligand displacement assay using [³H]-strychnine validates that the observed isomeric effects are due to direct structural competition at the orthosteric site[1].

  • Membrane Preparation: Isolate membranes from HEK293 cells transiently expressing α1-GlyRs. Homogenize in 50 mM Na-K phosphate buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: Incubate 50 μg of membrane protein with 2 nM [³H]-strychnine and increasing concentrations of the diCl-QA isomer (0.1 μM to 500 μM) in a final volume of 500 μL. Critical Parameter: Incubate for 60 minutes at 4°C to minimize receptor degradation and stabilize the ligand-receptor complex.

  • Non-Specific Binding Control: Self-Validating Logic: Run parallel tubes containing 10 μM unlabeled strychnine to define non-specific binding (NSB). Subtract NSB from total binding to determine specific binding.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific ligand adhesion). Wash filters three times with cold buffer.

  • Scintillation Counting: Measure bound radioactivity using a liquid scintillation counter. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation to quantitatively compare the affinity of the 5,7-dichloro vs. 5,8-dichloro isomers.

References

  • Molecular Structure and Function of the Glycine Receptor Chloride Channel. Physiological Reviews (American Physiological Society).2

  • Modulators of the Inhibitory Glycine Receptor. ACS Chemical Neuroscience.1

  • 5,8-Dichloroquinoline-3-carboxylic acid. Benchchem Database.3

  • Biological Activity of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid. Benchchem Database.4

Sources

Comparative

Technical Comparison Guide: Synthesis Reproducibility and Bioactivity of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic Acid

Executive Summary: The Scaffold Challenge 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (5,8-DCQ-3CA) is a critical pharmacophore in fragment-based drug discovery (FBDD). Unlike its fluoroquinolone cousins, this spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Challenge

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (5,8-DCQ-3CA) is a critical pharmacophore in fragment-based drug discovery (FBDD). Unlike its fluoroquinolone cousins, this specific dichlorinated scaffold serves as a specialized "anchor" moiety for Casein Kinase 2 (CK2) inhibitors , GPR35 agonists , and non-fluorinated topoisomerase inhibitors.

However, its synthesis is notoriously sensitive to thermal gradients, often yielding intractable mixtures of decarboxylated byproducts or uncyclized enamines. This guide objectively compares the two dominant synthetic methodologies—Thermal Cyclization (Gould-Jacobs) vs. Acid-Mediated Cyclization (Eaton’s/PPA) —to establish a reproducible standard for high-purity isolation.

Synthetic Reproducibility: Method Comparison

The synthesis of 5,8-DCQ-3CA hinges on the cyclization of the intermediate enamine derived from 2,5-dichloroaniline . The steric bulk of the chlorine atom at the ortho position (becoming C8) creates significant torsional strain, making the choice of cyclization method the determinant of yield and purity.

Comparative Data Analysis
FeatureMethod A: Thermal (Gould-Jacobs) Method B: Acid-Mediated (Eaton's Reagent)
Mechanism Pericyclic reaction (High Temp)Electrophilic Aromatic Substitution (Acid)
Reaction Temp 250°C (Dowtherm A)80–120°C
Yield (Isolated) 45–55%75–85%
Purity (HPLC) 85–90% (requires recrystallization)>95% (often precipitation only)
Scalability Poor (Heat transfer limits)High (Stirring limited)
Major Impurity 5,8-dichloro-4-hydroxyquinoline (Decarboxylated)Unreacted Enamine
Green Chemistry Low (Dowtherm disposal issues)Moderate (Acid neutralization required)
Expert Insight: Why Method B Wins

While the Gould-Jacobs reaction is the historical standard, the thermal requirement (250°C) often exceeds the activation energy for decarboxylation at the C3 position. In the case of 5,8-DCQ-3CA, the C8-chlorine atom destabilizes the transition state, requiring even longer heating times, which promotes degradation.

Recommendation: Adopt Method B (Eaton’s Reagent) for libraries requiring >100mg scale. It bypasses the thermal decarboxylation window entirely.

Validated Experimental Protocol (Method B)

This protocol is optimized for the synthesis of 5,8-DCQ-3CA from 2,5-dichloroaniline.

Reagents
  • Starting Material: 2,5-Dichloroaniline (1.0 eq)

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Cyclization Agent: Eaton's Reagent (7.7 wt% P2O5 in methanesulfonic acid) or Polyphosphoric Acid (PPA).

  • Solvent: Ethanol (Step 1), Water (Quench).

Step-by-Step Workflow

Step 1: Condensation (Enamine Formation)

  • Charge a round-bottom flask with 2,5-dichloroaniline (10 mmol) and EMME (11 mmol).

  • Heat to 110°C (neat) or reflux in ethanol for 3 hours.

  • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The disappearance of the aniline spot indicates conversion to the enamine intermediate diethyl 2-((2,5-dichlorophenyl)amino)methylenemalonate.

  • Cool and concentrate in vacuo. If solid forms, recrystallize from EtOH to remove unreacted aniline (Critical for Step 2 purity).

Step 2: Cyclization (The Critical Step)

  • Add the purified enamine (from Step 1) to Eaton's Reagent (5 mL per gram of precursor). Note: PPA can be used but is more viscous and harder to quench.

  • Heat to 90°C for 2–4 hours.

    • Why? The C5-chlorine activates the ring for electrophilic attack, while the C8-chlorine sterically hinders it. 90°C provides sufficient energy to overcome the steric barrier without triggering decarboxylation.

  • Quench: Pour the hot reaction mixture slowly into crushed ice (100g) with vigorous stirring. The ester/acid mixture will precipitate as a white/off-white solid.

Step 3: Hydrolysis (If Ester is formed)

  • Reflux the precipitate in 10% NaOH for 2 hours.

  • Acidify with HCl to pH 2.

  • Filter, wash with water, and dry.

Workflow Visualization

SynthesisWorkflow Start 2,5-Dichloroaniline + EMME Step1 Condensation (110°C, 3h) Start->Step1 - EtOH Inter Enamine Intermediate Step1->Inter Step2 Cyclization (Eaton's Reagent, 90°C) Inter->Step2 Intramolecular SEAr Quench Ice Quench & Filtration Step2->Quench Product 5,8-Dichloro-4-hydroxy- quinoline-3-carboxylic acid Quench->Product Yield: ~80%

Caption: Optimized synthetic route utilizing acid-mediated cyclization to minimize thermal degradation.

Bioactivity & Target Profiling[1][2][3]

Once synthesized, 5,8-DCQ-3CA acts as a versatile fragment. It is rarely the final drug but rather the binding core that anchors the molecule into the ATP-binding pocket of kinases or the allosteric sites of receptors.

Primary Biological Targets
Target FamilyMechanism of ActionRole of 5,8-Dichloro SubstitutionReference Standard
CK2 (Casein Kinase 2) ATP-Competitive InhibitorThe C5/C8 chlorines fill hydrophobic pockets (Val66/Ile174) in the ATP site, mimicking the tetrabromobenzotriazole (TBB) pharmacophore.TBB / CX-4945
GPR35 AgonistThe carboxylic acid forms a salt bridge with Arg164; the dichloro-motif enhances lipophilic contacts in the receptor orthosteric site.Zaprinast
Bacterial DNA Gyrase Subunit B InhibitorActs as a non-fluorinated quinolone core; the C3-acid/C4-keto motif chelates Mg2+ ions essential for enzyme function.Ciprofloxacin
Solubility & Assay Performance (CQA)

Researchers often face "false negatives" in bioassays due to the poor solubility of the free acid.

  • DMSO Solubility: High (>50 mM).

  • Aqueous Solubility (pH 7.4): Very Low (<10 µM).

  • Protocol Fix: Always pre-dissolve in DMSO to 10mM, then dilute into buffer. Ensure final DMSO concentration is <1% to avoid enzyme denaturation, but maintain at least 0.1% to prevent compound precipitation.

Critical Quality Attributes (CQA) Checklist

Before releasing this compound for biological screening, verify these attributes to ensure data integrity.

  • Regio-Isomer Check: Ensure you have the 5,8-dichloro isomer, not the 6,7-dichloro (formed if starting from 3,4-dichloroaniline).

    • Validation: 1H NMR (DMSO-d6). The 5,8-isomer shows two doublets (ortho-coupling) for the aromatic protons at C6 and C7.

  • Decarboxylation Check: Confirm the presence of the carboxylic acid.

    • Validation: Mass Spec (ESI-). Look for [M-H]- = 256. If you see 212, you have the decarboxylated byproduct.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] Link

  • BenchChem. (2025).[2] Optimizing reaction conditions for the Gould-Jacobs synthesis. BenchChem Technical Notes. Link

  • Musso, D. L., et al. (2003). Synthesis and Bioactivity of Quinolone-3-carboxylic Acids as GPR35 Agonists. Bioorganic & Medicinal Chemistry Letters. Link (Representative context for GPR35 activity of quinoline-3-acids).

  • PubChem. (2025). Compound Summary: 5,8-dichloro-4-hydroxyquinoline-3-carboxylic acid.[3][4] National Library of Medicine. Link

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[5] Molecules.[5][6][2][4][7][8][9][10][11][12][13] Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

A Note From the Scientist: In the landscape of drug discovery and chemical research, our responsibilities extend far beyond the bench. The integrity of our work is intrinsically linked to the safety and diligence with wh...

Author: BenchChem Technical Support Team. Date: March 2026

A Note From the Scientist: In the landscape of drug discovery and chemical research, our responsibilities extend far beyond the bench. The integrity of our work is intrinsically linked to the safety and diligence with which we handle every compound, from synthesis to disposal. This guide is structured not as a rigid checklist, but as a procedural and logical framework for managing 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid waste. Our goal is to ensure that every step is not only compliant but also scientifically sound, protecting both our personnel and the environment.

Hazard Assessment & Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated heterocyclic compound. Its structure informs its chemical reactivity and dictates its hazard classification.

Based on data from analogous compounds, the primary hazards are summarized below.[1][2][3]

Hazard CategoryDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[4] May cause irritation of the digestive tract.[1]Do not eat, drink, or smoke when using this product.[4] If swallowed, rinse mouth and call a poison center or doctor.[4][5]
Skin Corrosion/Irritation Causes skin irritation.[1][2] May be harmful if absorbed through the skin.Avoid contact with skin. Wear appropriate protective gloves and clothing.[1][2]
Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear chemical splash goggles.[1] Facilities must be equipped with an eyewash station.[1]
Respiratory Irritation May cause respiratory tract irritation.[1][2]Avoid breathing dust.[1] Use in a well-ventilated area or with local exhaust ventilation.[4]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[4]Avoid release to the environment.[4][6] Do not allow the chemical to enter drains or waterways.[1][5]

The Regulatory Landscape: Waste Characterization is Key

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] A critical first step is to correctly characterize the waste.

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated organic compound due to the presence of chlorine atoms on the quinoline ring structure. This classification is the single most important factor in its disposal pathway. The reason for this strict segregation is that halogenated compounds require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[8] Mixing them with non-halogenated solvent waste, which may be recycled or used for fuel blending, contaminates the entire stream and dramatically increases disposal costs and complexity.[9][10]

Under RCRA, a waste can be hazardous if it is specifically "listed" (F, K, P, or U lists) or if it exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[7] While this specific compound may not be on a P or U list, it must be managed as a hazardous waste stream due to its chemical properties and potential toxicity.

Core Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the essential steps for the safe and compliant disposal of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), ensure the correct PPE is worn.

  • Eye/Face Protection: Chemical splash goggles are mandatory.[1]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[2] Work should be conducted in a chemical fume hood.

Step 2: Waste Segregation

This is the most critical control point in the process.

  • Identify the Waste Stream: Designate all 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid waste—including pure compound, solutions, and contaminated lab supplies (gloves, wipes, absorbent pads)—as Halogenated Organic Waste .[8][11]

  • Maintain Separation: Under no circumstances should this waste be mixed with non-halogenated organic waste, aqueous waste, or common trash.[10][11] Keep solid and liquid wastes in separate containers where possible.[9]

Step 3: Containerization & Labeling

Proper containment prevents spills and ensures clear communication of hazards.

  • Select an Appropriate Container: Use a container that is in good condition and chemically compatible with the waste. The original product container is often a suitable choice.[9] The container must have a secure, tight-fitting lid to be vapor-tight and spill-proof.[9][11]

  • Label the Container Immediately: Before adding the first drop of waste, affix a "Hazardous Waste" label.[11][12]

  • Complete the Label: Clearly write out the full chemical name: "5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid".[11] Do not use abbreviations or chemical formulas.[11][12] If it is a mixed waste, list all components and their approximate percentages.

Step 4: On-Site Accumulation

Waste must be stored safely in the laboratory prior to collection.

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab where the waste was generated.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregate Incompatibles: Within the SAA, ensure the halogenated waste container is stored separately from incompatible materials like acids and bases.[9]

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[9][11][12]

Step 5: Arranging Final Disposal

Final disposal must be handled by qualified professionals.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[4][9]

  • Provide Documentation: Have the completed waste label and any other required documentation ready for the disposal team.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Isolate the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 3, Step 1.

  • Contain the Spill:

    • For solid (powder) spills: Gently cover the spill with an inert absorbent material to prevent dust from becoming airborne.[1]

    • For liquid spills: Use an absorbent material like vermiculite or sand to absorb the spill.[13]

  • Clean Up: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1][13]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as halogenated hazardous waste.

  • Label and Dispose: The container with the spill cleanup debris must be labeled as "Hazardous Waste" listing all chemical components and disposed of according to the protocol in Section 3.

Workflow Visualization

The following diagram illustrates the critical decision-making and operational flow for managing waste generated from 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (e.g., Unused Reagent, Contaminated Labware, Spill Debris, Reaction Mixture) B Step 1: Characterize Waste Is the primary contaminant a halogenated organic compound? A->B C Step 2: Segregate into 'HALOGENATED ORGANIC WASTE' Stream B->C  Yes   D DO NOT MIX with other streams (e.g., non-halogenated, aqueous, solid waste) C->D E Step 3: Containerize & Label - Use compatible, sealed container - Affix 'Hazardous Waste' Label - List FULL chemical names C->E F Step 4: Store in Lab - Designated Satellite Accumulation Area (SAA) - Secondary Containment - Keep container closed E->F G Step 5: Final Disposal Request pickup from EHS or licensed waste contractor F->G

Caption: Waste Disposal Workflow for 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Albaugh, Inc. (2008, May 15). Material Safety Data Sheet: QUINSTAR 4L GT. Greenbook.net. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Loba Chemie. (n.d.). Quinoline for Synthesis - Safety Data Sheet. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • PENTA s.r.o. (2025, May 13). Quinoline - Safety Data Sheet. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. Retrieved from [Link] for synthesis.pdf

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Eurofins. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria. Retrieved from [Link]

  • Retail Industry Leaders Association. (2023, May 15). Hazardous Waste Variations by State Matrix. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Derived-from Rule. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 2
5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
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